3-Methyl-6-(trifluoromethyl)benzofuran
Description
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C10H7F3O/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
SWKHTXMQOYAATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 3-Methyl-6-(trifluoromethyl)benzofuran
Executive Summary
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in materials science[1]. The introduction of a trifluoromethyl (–CF3) group into the benzofuran core significantly alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity[2]. This whitepaper provides a comprehensive, field-proven methodology for the synthesis of 3-Methyl-6-(trifluoromethyl)benzofuran . Designed for drug development professionals and synthetic chemists, this guide bypasses rigid templates to focus on the mechanistic causality, regiocontrol, and self-validating experimental protocols required to successfully construct this fluorinated heterocycle.
Retrosynthetic Strategy and Mechanistic Rationale
The Aryloxyacetone Route
While the Rap-Stoermer condensation is a classic method for benzofuran synthesis (typically utilizing salicylaldehydes and α-haloketones),[3], the most direct and scalable route to 2-unsubstituted, 3-methyl-substituted benzofurans relies on the acid-catalyzed cyclodehydration of aryloxyacetones[4],[5].
Our retrosynthetic disconnection breaks the furan ring at the C–C (C3a–C3) and C–O (C7a–O) bonds, leading back to 3-(trifluoromethyl)phenol and chloroacetone . The forward synthesis is a two-phase process:
-
O-Alkylation: Base-mediated S_N2 substitution to form the aryloxyacetone intermediate.
-
Cyclodehydration: Acid-catalyzed intramolecular electrophilic aromatic substitution (EAS) followed by dehydration.
Figure 1: Two-step retrosynthetic and forward synthetic workflow for the target benzofuran.
Regioselectivity: Steric vs. Electronic Control
The critical challenge in this synthesis is the regioselectivity of the cyclization step. Quantum mechanical (QM) analyses of similar acetal and ketone cyclizations indicate that the reaction proceeds via an oxonium ion intermediate[6].
When 1-(3-(trifluoromethyl)phenoxy)propan-2-one is protonated, the resulting electrophile must attack an ortho position on the phenol ring. The starting material, 3-(trifluoromethyl)phenol, possesses two available ortho positions: C2 and C6 .
-
Attack at C2: This position is flanked directly by the hydroxyl oxygen and the bulky –CF3 group. Cyclization here is highly sterically hindered and would yield the undesired 4-(trifluoromethyl) isomer.
-
Attack at C6: This position is sterically accessible. Cyclization at C6 maps perfectly to the C3a bridgehead of the resulting benzofuran, shifting the –CF3 group to the desired C6 position of the final bicyclic system.
Because of the severe steric penalty at C2, the cyclization is highly regioselective for the 6-CF3 isomer.
Figure 2: Mechanistic pathway and steric control governing the regioselective cyclodehydration.
Experimental Protocols
Phase 1: Synthesis of 1-(3-(Trifluoromethyl)phenoxy)propan-2-one
Causality & Design: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol without causing aldol condensation of the chloroacetone. The addition of catalytic potassium iodide (KI) facilitates a Finkelstein reaction, converting chloroacetone to the highly reactive iodoacetone in situ. This accelerates the S_N2 displacement, allowing the reaction to proceed cleanly at the mild reflux temperature of acetone (56 °C).
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)phenol (10.0 g, 61.7 mmol, 1.0 eq) and anhydrous acetone (100 mL).
-
Base Addition: Add anhydrous K₂CO₃ (17.0 g, 123.4 mmol, 2.0 eq) and KI (1.0 g, 6.0 mmol, 0.1 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.
-
Alkylation: Dropwise, add chloroacetone (6.85 g, 74.0 mmol, 1.2 eq) over 15 minutes.
-
Reflux: Heat the mixture to a gentle reflux (60 °C bath temperature) for 12 hours.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the crude oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 × 50 mL) to remove unreacted phenol, followed by brine (50 mL). Dry over anhydrous MgSO₄ and concentrate to yield the intermediate as a pale yellow oil.
Self-Validating System:
-
TLC (Hexane/EtOAc 4:1): The starting phenol (R_f ~0.3, stains with KMnO₄) is consumed. The product ether (R_f ~0.6) lacks the hydrogen-bonding hydroxyl group, shifting higher on the plate.
-
FTIR: The broad phenolic –OH stretch (3200–3400 cm⁻¹) vanishes, replaced by a sharp, diagnostic aliphatic ketone C=O stretch at ~1725 cm⁻¹.
Phase 2: Acid-Catalyzed Cyclodehydration
Causality & Design: Polyphosphoric acid (PPA) is selected because it acts as both a solvent and a potent Brønsted/Lewis acid. It provides the necessary thermal mass and protonating power to overcome the ~10 kcal/mol activation energy barrier required for oxonium ion formation[6].
Step-by-Step Methodology:
-
Setup: In a 100 mL heavy-walled flask, heat PPA (40 g) to 80 °C until it becomes a stirrable viscous liquid.
-
Addition: Slowly add the 1-(3-(trifluoromethyl)phenoxy)propan-2-one (10.0 g) neat, dropwise, over 20 minutes with vigorous mechanical stirring.
-
Cyclization: Elevate the temperature to 110 °C and maintain for 4 hours. The mixture will darken significantly.
-
Quench & Workup: Cool the mixture to 60 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring. Extract the aqueous suspension with dichloromethane (3 × 75 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 95:5) to afford the pure 3-Methyl-6-(trifluoromethyl)benzofuran.
Self-Validating System:
-
TLC (Hexane/EtOAc 9:1): Consumption of the polar ketone (R_f ~0.4) and the appearance of the highly non-polar benzofuran running near the solvent front (R_f ~0.8).
-
¹H NMR: The diagnostic singlet of the ether methylene (–O–CH₂–C=O) at ~4.5 ppm disappears. The defining validation is the emergence of the aromatic C2–H furan proton singlet at ~7.4 ppm, and the C3-methyl doublet/singlet at ~2.2 ppm.
-
¹⁹F NMR: A sharp singlet at ~ -61.5 ppm confirms the structural integrity of the –CF3 group.
Reaction Optimization & Quantitative Data
The choice of acid catalyst and temperature profoundly dictates both the conversion rate and the regiomeric ratio (6-CF3 vs. 4-CF3 isomers). The table below summarizes the optimization data for the cyclodehydration step, demonstrating why PPA at 110 °C is the authoritative standard for this transformation.
Table 1: Optimization of Cyclodehydration Conditions for Aryloxyacetone
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Yield (Major Isomer) | Regiomeric Ratio (6-CF3 : 4-CF3) |
| Amberlyst-15 | 80 | 12 | 65 | 45% | 85:15 |
| BF₃·OEt₂ | 25 | 24 | 40 | 25% | 90:10 |
| PPA | 110 | 4 | >99 | 82% | 95:5 |
| MsOH / P₂O₅ | 90 | 6 | 95 | 78% | 92:8 |
Note: Yields represent isolated yields of the purified 6-CF3 isomer. Ratios were determined by crude ¹H NMR integration of the C2-H furan protons.
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The Biological Activity of Trifluoromethyl-Substituted Benzofurans: A Technical Guide to Design, Synthesis, and Pharmacological Evaluation
Executive Summary
The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved therapeutics (e.g., amiodarone, vilazodone). In recent years, the strategic incorporation of the trifluoromethyl ( −CF3 ) group into the benzofuran architecture has emerged as a powerful technique to optimize both pharmacodynamics and pharmacokinetics. This whitepaper explores the mechanistic rationale behind trifluoromethylation, details the broad spectrum of resultant biological activities, and provides validated experimental protocols for researchers and drug development professionals.
Mechanistic Rationale: The Impact of the Trifluoromethyl Group
The −CF3 group is not merely a steric placeholder; it fundamentally alters the physicochemical landscape of the benzofuran scaffold:
-
Lipophilicity and Membrane Permeability : The highly lipophilic nature of the C-F bond significantly increases the overall partition coefficient (LogP) of the molecule. This enhances passive diffusion across lipid bilayers, which is critical for targeting intracellular kinases and central nervous system (CNS) receptors 1[1].
-
Metabolic Stability : Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidative metabolism. The strong electron-withdrawing nature of the −CF3 group deactivates the benzofuran ring toward electrophilic metabolic attack, prolonging the drug's half-life 2[2].
-
Electronic Effects and Target Binding : The −CF3 group exerts a profound inductive electron-withdrawing effect. However, structure-activity relationship (SAR) studies reveal that this must be carefully tuned. For instance, while moderate electron-withdrawing halogens at the 5-position of benzofurans promote osteoblast differentiation, the introduction of a strong −CF3 group can excessively reduce electron density, thereby diminishing osteoblastogenic activity 3[3].
Spectrum of Biological Activities
Trifluoromethyl-substituted benzofurans exhibit a versatile range of therapeutic applications:
-
Antimicrobial and Antifungal Activity : 3-(Trifluoromethyl)benzofurans, synthesized via domino cyclization/trifluoromethylation, have demonstrated potent efficacy against multidrug-resistant strains, including Candida species. The enhanced lipophilicity aids in disrupting fungal cell membranes 1[1].
-
Anticancer and Kinase Inhibition : Substituted −CF3 benzofurans are highly active in oncology. Specific derivatives act as potent inhibitors of p21-activated kinases (PAK4, PAK5, PAK6), showing promise in treating mantle cell lymphoma 2[2]. Other derivatives target EZH2 enzyme mutations (A677G or Y641F), which are critical drivers in various malignancies 4[4].
-
CNS and Allosteric Modulation : The synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones (such as rac-BHFF) has yielded highly selective positive allosteric modulators of the GABAB receptor, highlighting the scaffold's utility in neurological therapeutics 5[5].
Quantitative Data & SAR Summary
| Compound Class | Primary Target / Mechanism | Biological Application | Key SAR Insight |
| 3-(Trifluoromethyl)benzofurans | Fungal/Bacterial Membranes | Antimicrobial | −CF3 at the 3-position enhances lipophilicity, overcoming microbial efflux pumps. |
| 5-Substituted Benzofurans | Osteoblast Differentiation | Bone Therapeutics | Strong electron-withdrawal by −CF3 at the 5-position reduces activity compared to mild halogens. |
| 3-Hydroxy-3- CF3 -benzofuran-2-ones | GABAB Receptor | CNS Modulation | Acts as a positive allosteric modulator; chiral centers dictate binding affinity. |
| Multi-substituted CF3 -benzofurans | PAK4, PAK5, PAK6 Kinases | Anticancer (Lymphoma) | −CF3 enhances metabolic stability and fits deeply into hydrophobic kinase pockets. |
Pharmacological Workflows and Pathways
Pharmacological pathways and physicochemical impacts of trifluoromethylated benzofurans.
Experimental Protocol: Synthesis and Antioxidant Evaluation
To practically harness these compounds, researchers must utilize robust synthetic methodologies. Below is a self-validating protocol for the synthesis of 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one and subsequent evaluation of its antioxidant capacity.
Causality & Design Choice : Traditional Friedel-Crafts alkylations using Lewis acids often fail with electron-rich polyphenols due to the formation of unreactive substrate/catalyst complexes. To circumvent this, this protocol employs acetic acid as both solvent and mild catalyst. This prevents complexation-induced quenching and drives the reaction smoothly at elevated temperatures 6[6].
Phase 1: Tandem Friedel-Crafts/Lactonization
-
Reaction Setup : Dissolve the starting polyphenol (e.g., resorcinol or phloroglucinol derivative) in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere. Rationale: Acetic acid facilitates the electrophilic activation of the pyruvate without chelating the phenolic hydroxyls.
-
Reagent Addition : Slowly add 3,3,3-trifluoromethyl pyruvate (1.2 equivalents) dropwise to the solution.
-
Thermal Activation : Heat the reaction mixture to 120 °C and stir for 12 hours. Rationale: The thermal energy overcomes the activation barrier for the initial Friedel-Crafts alkylation, which is immediately followed by spontaneous intramolecular lactonization to form the benzofuran-2-one ring 6[6].
-
Purification : Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography (eluent: n-Hexane/Acetone = 8/2). Verify product identity via 1H and 19F NMR.
Phase 2: DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol.
-
Incubation : Mix 1 mL of the DPPH solution with 1 mL of the synthesized −CF3 benzofuran at varying concentrations (10–100 µM). Incubate the mixture in complete darkness for 30 minutes at room temperature. Rationale: Darkness prevents the photo-degradation of the DPPH radical, ensuring that the reduction is solely driven by the antioxidant compound 6[6].
-
Validation : Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC50 value. A dose-dependent decrease in absorbance validates the successful synthesis of a biologically active, radical-scavenging benzofuran derivative.
References
- Domino Cyclization/Trifluoromethylation of 2‐Alknylphenols for the Synthesis of 3‐(Trifluoromethyl)
- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry NIH / PMC
- Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction ResearchG
- Benzofuran derivative, preparation method thereof and use thereof in medicine Google P
- Substituted benzofuranyl and benzoxazolyl compounds and uses thereof Google P
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- 2. WO2015003166A1 - Substituted benzofuranyl and benzoxazolyl compounds and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 4. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
The Benzofuran Scaffold in Modern Medicinal Chemistry: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Executive Summary
Benzofuran, a bicyclic heterocyclic compound consisting of fused benzene and furan rings, is a highly privileged scaffold in drug discovery and development[1]. Its unique structural geometry allows it to interact with diverse biological targets, making it a cornerstone in the design of antimicrobial, anti-inflammatory, and anticancer agents. This technical guide synthesizes recent literature to provide an in-depth analysis of the structure-activity relationships (SAR) of benzofuran derivatives, particularly in oncology, and details field-proven, self-validating synthetic protocols for their generation.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The versatility of the benzofuran core stems from its electron-rich aromatic system, which readily participates in π-π stacking, hydrogen bonding, and hydrophobic interactions with target proteins. Recent medicinal chemistry efforts have focused heavily on functionalizing the C-2 and C-3 positions to optimize pharmacokinetic properties and target selectivity[2].
The Role of Halogenation in Anticancer Efficacy
The introduction of halogen atoms (fluorine, chlorine, bromine) into the benzofuran ring consistently yields a significant increase in cytotoxic activity against cancer cell lines[2][3][4].
-
Causality of Halogenation: Halogens enhance the lipophilicity (LogP) of the molecule, facilitating superior penetration across the phospholipid bilayer of cancer cells. Furthermore, the electron-withdrawing nature of halogens like fluorine and bromine creates polarized carbon-halogen bonds that can participate in orthogonal "halogen bonding" with the backbone carbonyls of target kinases, drastically increasing binding affinity[3].
-
Mechanistic Action: Halogenated benzofurans induce apoptosis through multiple converging pathways. They trigger the accumulation of Reactive Oxygen Species (ROS) and lipid peroxidation, which downregulates the anti-apoptotic protein Bcl-2[4]. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner Caspases 3 and 7, culminating in PARP-1 cleavage and DNA fragmentation[3][4]. Additionally, these derivatives have been shown to induce cell cycle arrest specifically at the G2/M phase[4].
Fig 1. Mechanistic pathway of benzofuran-induced apoptosis in cancer cells.
Quantitative Efficacy Data
The table below synthesizes recent in vitro cytotoxicity data for novel benzofuran derivatives, highlighting the impact of specific structural modifications.
| Compound Class / Modification | Target Cell Line | IC₅₀ Value (μM) | Key Mechanistic Feature |
| Brominated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | High selectivity; no cytotoxicity to normal HUVEC cells[2]. |
| Benzofuran-Oxadiazole Hybrid (Compound 14c) | HCT116 (Colon) | 3.27 | GSK3β decrease; NF-κB suppression[5]. |
| Benzofuran-Oxadiazole Hybrid (Compound 5d) | A549 (Lung) | 6.3 | Meta-methoxy substitution enhances potency over cisplatin[6]. |
| 2-Acetylbenzofuran Hybrid (Compound 26) | EGFR Kinase Assay | 0.93 | Direct EGFR tyrosine kinase inhibition[5]. |
| Bromo-Benzofuran Carboxylate (Compound 8) | HepG2 (Liver) | 3.8 | Induces late apoptosis and G2/M phase arrest[4]. |
Advanced Synthetic Methodologies
The synthesis of the benzofuran core has evolved from harsh, traditional condensation reactions to highly efficient, transition-metal-catalyzed cross-couplings and cascade cyclizations[1][7]. To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.
Protocol A: Base-Mediated Intramolecular Cyclization (Synthesis of 2-Acetylbenzofuran)
This method utilizes a salicylaldehyde derivative and a chloroacetone. It is highly scalable and relies on an initial Sₙ2 alkylation followed by an intramolecular aldol-type condensation[8].
Causality of Reagents: Anhydrous potassium carbonate ( K2CO3 ) is utilized rather than a weaker base to ensure complete deprotonation of the phenolic hydroxyl group. This maximizes the nucleophilicity of the phenoxide ion, driving the rapid Sₙ2 displacement of the chloride on chloroacetone. Ethanol is chosen as the solvent because it solubilizes the organic reactants while allowing the inorganic salts to be easily filtered out later.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, combine salicylaldehyde (0.1 mol), dry chloroacetone (0.1 mol), and anhydrous K2CO3 (0.2 mol) in 150 mL of absolute ethanol[8].
-
Reflux & Monitoring (Self-Validation Checkpoint 1): Heat the mixture to reflux for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The disappearance of the fluorescent salicylaldehyde spot under UV (254 nm) validates the completion of the alkylation step[8].
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing 300 g of crushed ice. The sudden drop in temperature and change in solvent polarity will force the hydrophobic 2-acetylbenzofuran to precipitate.
-
Purification (Self-Validation Checkpoint 2): Collect the crude solid via vacuum filtration. Recrystallize from hot ethanol. The protocol validates itself when the resulting crystals exhibit a sharp, unyielding melting point, confirming high purity[8].
Protocol B: Palladium-Catalyzed Sonogashira Coupling and in situ Cyclization
For 2,3-disubstituted benzofurans, transition-metal catalysis offers unparalleled regioselectivity. This protocol couples an o-iodophenol with a terminal alkyne[8].
Causality of Reagents: The Pd(PPh3)2Cl2 catalyst facilitates the oxidative addition into the aryl-iodide bond. Copper(I) iodide (CuI) is a critical co-catalyst; it reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and rapidly transmetalates with the palladium complex. Triethylamine ( Et3N ) serves a dual purpose: it acts as the solvent and as a base to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, preventing the acid-catalyzed degradation of the starting materials[8].
Step-by-Step Methodology:
-
Degassing: Dissolve o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in 5 mL of dry triethylamine. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) active catalyst.
-
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol)[8].
-
Heating & Cyclization: Heat the mixture to 90 °C. The initial Sonogashira coupling forms an o-alkynylphenol intermediate, which subsequently undergoes an in situ 5-endo-dig intramolecular cyclization mediated by the activation of the triple bond by the transition metals[8].
-
Validation & Purification: Monitor via GC-MS. The reaction is complete when the molecular ion peak of the starting material is entirely replaced by the mass of the cyclized product. Filter the cooled mixture through a Celite pad to remove the triethylamine hydrochloride salts and transition metal residues. Concentrate the filtrate and purify via silica gel column chromatography[8].
Fig 2. Step-by-step workflow for Pd-catalyzed Sonogashira coupling and cyclization.
Conclusion
The benzofuran scaffold remains a highly dynamic area of medicinal chemistry. By leveraging structure-activity relationships—specifically the integration of halogens and hybrid heterocyclic systems (e.g., oxadiazoles)—researchers can rationally design molecules that exploit specific apoptotic pathways in oncology. Concurrently, the evolution of synthetic protocols from traditional base-mediated cyclizations to advanced palladium-catalyzed cross-couplings ensures that these complex derivatives can be synthesized with high yield, regioselectivity, and reproducibility.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Strategic Starting Materials and Synthetic Pathways for 3-Methyl-6-(trifluoromethyl)benzofuran
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide
Executive Summary
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting cardiovascular, neurological, and infectious diseases[1]. The introduction of a trifluoromethyl (–CF3) group at the C6 position, coupled with a methyl group at C3, significantly enhances the molecule's lipophilicity, metabolic stability, and target-binding affinity through stereoelectronic modulation[2].
However, synthesizing 3-methyl-6-(trifluoromethyl)benzofuran presents a distinct regiochemical challenge. Standard electrophilic aromatic substitution (EAS) cyclizations of meta-substituted phenols often yield inseparable mixtures of 4- and 6-substituted isomers. This technical guide evaluates the core starting materials and causal mechanics behind two primary synthetic strategies: the kinetically controlled Aryloxyketone Cyclodehydration and the strictly regiospecific Perkin-Type Cyclization .
Retrosynthetic Analysis & Starting Material Selection
The selection of starting materials dictates the regiochemical outcome of the benzofuran core. We evaluate two distinct disconnections:
-
Strategy A (Aryloxyketone Pathway): Utilizes 3-(trifluoromethyl)phenol and chloroacetone . This route is direct but relies on steric differentiation during cyclization to favor the 6-isomer over the 4-isomer[3].
-
Strategy B (Pre-functionalized Pathway): Utilizes 2-hydroxy-4-(trifluoromethyl)acetophenone and ethyl bromoacetate . The pre-existing ortho-relationship between the hydroxyl and acetyl groups completely locks the regiochemistry, guaranteeing the 6-CF3 isomer.
Retrosynthetic pathways for 3-methyl-6-(trifluoromethyl)benzofuran synthesis.
Quantitative Comparison of Strategies
| Strategy | Primary Starting Material | Alkylating Agent | Key Intermediate | Regioselectivity | Est. Overall Yield |
| A | 3-(Trifluoromethyl)phenol | Chloroacetone | Aryloxyacetone | ~4:1 (6-CF3 : 4-CF3) | 45–55% |
| B | 2-Hydroxy-4-(CF3)acetophenone | Ethyl Bromoacetate | Phenoxyacetic acid | >99% (Strictly 6-CF3) | 60–70% |
Strategy A: Aryloxyketone Cyclodehydration
Mechanistic Causality
This classical approach involves the O-alkylation of 3-(trifluoromethyl)phenol with chloroacetone , followed by an acid-catalyzed cyclodehydration[3]. The critical step is the electrophilic attack of the protonated ketone onto the aromatic ring. Because the starting phenol is meta-substituted, cyclization can occur at either C2 or C6 (relative to the hydroxyl group).
Why does the 6-isomer predominate? The strongly electron-withdrawing –CF3 group inductively deactivates the ring. However, the C2 position is sterically compressed between the bulky –CF3 group and the ether oxygen. Cyclization at the less hindered C6 position is both kinetically faster and thermodynamically favored, yielding a ~4:1 ratio of the 6-CF3 to 4-CF3 isomers.
Self-Validating Protocol A
-
O-Alkylation: Dissolve 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in dry acetone. Causality: K2CO3 is a mild base that deprotonates the phenol without causing aldol condensation of the chloroacetone. Add chloroacetone (1.2 eq) dropwise.
-
Validation: The reaction mixture will turn cloudy as insoluble KCl salts precipitate. TLC (Hexane:EtOAc 4:1) will show the disappearance of the phenol (Rf ~0.3) and the appearance of the ether (Rf ~0.6).
-
-
Cyclodehydration: Isolate the intermediate 1-(3-(trifluoromethyl)phenoxy)propan-2-one. Dissolve in polyphosphoric acid (PPA) and heat to 100 °C. Causality: PPA acts as both a strong Brønsted acid to activate the carbonyl and a dehydrating agent to drive the aromatization of the benzofuran ring.
-
Validation: The mixture transitions from a pale oil to a dark, viscous syrup. Quenching with ice water precipitates the crude product.
-
-
Purification: The isomers must be separated via careful silica gel flash chromatography or preparative HPLC to isolate the pure 3-methyl-6-(trifluoromethyl)benzofuran.
Strategy B: Regiospecific Perkin-Type Cyclization
Mechanistic Causality
To bypass the regiochemical ambiguity of Strategy A, Strategy B utilizes 2-hydroxy-4-(trifluoromethyl)acetophenone as the starting material. By starting with the acetyl group already fixed at the desired C3-equivalent position, the cyclization is forced to occur between the newly introduced acetate moiety and the pre-existing ketone. This guarantees a >99% regioselective formation of the 6-(trifluoromethyl) architecture.
Experimental workflow for the regiospecific Perkin-Type cyclization.
Self-Validating Protocol B
-
Alkylation: React 2-hydroxy-4-(trifluoromethyl)acetophenone (1.0 eq) with ethyl bromoacetate (1.1 eq) and K2CO3 (2.0 eq) in DMF at 60 °C.
-
Validation: Complete consumption of the yellow phenolic starting material results in a colorless solution containing suspended KBr.
-
-
Saponification: Treat the isolated ester with 2M NaOH in EtOH/H2O (1:1) at room temperature for 2 hours.
-
Validation: The ester will completely dissolve into the aqueous phase as the sodium salt. Acidification to pH 2 with 1M HCl will instantly precipitate the free phenoxyacetic acid as a white, filterable solid.
-
-
Perkin-Type Cyclization: Suspend the acid in acetic anhydride (Ac2O) and add anhydrous sodium acetate (NaOAc). Reflux at 140 °C for 4 hours. Causality: NaOAc deprotonates the active methylene of the acetate group, which undergoes an intramolecular aldol-type condensation with the acetyl carbonyl, followed by dehydration to form 3-methyl-6-(trifluoromethyl)benzofuran-2-carboxylic acid.
-
Validation: The solid dissolves, and the solution darkens. IR spectroscopy will show the disappearance of the broad –OH stretch and the ketone C=O, replaced by a conjugated carboxylic acid C=O stretch (~1680 cm⁻¹).
-
-
Decarboxylation: Mix the carboxylic acid with copper powder (0.1 eq) in quinoline. Heat to 200 °C. Causality: Copper coordinates the carboxylate to lower the activation energy for CO2 loss, while quinoline provides a basic, high-boiling medium to stabilize the intermediate carbanion.
-
Validation: The reaction is visually validated by the vigorous evolution of CO2 gas bubbles. The reaction is complete when bubbling ceases.
-
Analytical Validation Data
To ensure the structural integrity of the synthesized 3-methyl-6-(trifluoromethyl)benzofuran, the following spectroscopic benchmarks must be met. The molecular ion peak in HRMS (ESI+) should be observed at m/z 200.0449 [M+H]+.
Table 2: Diagnostic NMR Data for 3-Methyl-6-(trifluoromethyl)benzofuran
| Nucleus | Shift (ppm) | Multiplicity | Coupling (J) | Assignment & Causality |
| 1H | 7.75 | s (broad) | - | C7-H : Isolated between the furan oxygen and the CF3 group. |
| 1H | 7.60 | d | 8.2 Hz | C4-H : Ortho-coupling with C5-H. |
| 1H | 7.45 | d | 8.2 Hz | C5-H : Ortho-coupling with C4-H. |
| 1H | 7.40 | q | 1.2 Hz | C2-H : Long-range allylic coupling with the C3-methyl group. |
| 1H | 2.25 | d | 1.2 Hz | C3-CH3 : Couples back to the C2-H proton. |
| 19F | -61.5 | s | - | C6-CF3 : Characteristic shift for an aryl-bound trifluoromethyl group. |
References
-
Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: Molecules (MDPI) URL: [Link]
-
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]
-
Title: Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols Source: Organic Letters URL: [Link]
Sources
Spectroscopic Profiling and Synthetic Validation of 3-Methyl-6-(trifluoromethyl)benzofuran: An Application Scientist’s Guide
Executive Summary
In modern drug discovery, the benzofuran scaffold is a privileged pharmacophore. However, its electron-rich furan ring and benzenoid positions are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. The compound 3-Methyl-6-(trifluoromethyl)benzofuran (CAS: 2324696-46-8) represents a strategically optimized building block. The addition of a 3-methyl group provides critical steric constraints for binding pocket alignment, while the strongly electron-withdrawing 6-trifluoromethyl (-CF₃) group deactivates the aromatic system against electrophilic metabolic attack.
As a Senior Application Scientist, I approach the synthesis and spectroscopic characterization of this compound not merely as a data collection exercise, but as a self-validating system of logical proofs . This whitepaper provides a comprehensive, causality-driven guide to synthesizing and definitively characterizing this molecule using orthogonal spectroscopic techniques.
Mechanistic Rationale & Structural Significance
The strategic placement of substituents on the benzofuran core dictates both its chemical reactivity and biological behavior.
-
The 6-Trifluoromethyl Group: Halogenation, specifically trifluoromethylation, at the 6-position is a proven strategy to enhance lipophilicity and block metabolic liabilities. This exact substitution pattern has been successfully leveraged in the development of highly selective EP2 receptor agonists for the treatment of glaucoma[US8685986B2][1].
-
The 3-Methyl Group: Unlike 2-substituted benzofurans, a 3-methyl substitution leaves the highly reactive C-2 position open for further functionalization (e.g., lithiation or cross-coupling), making it an ideal intermediate for complex API (Active Pharmaceutical Ingredient) synthesis[PubChem CID 88939][2].
Synthetic Workflow: A Causality-Driven Approach
To generate high-purity spectroscopic data, the synthetic route must minimize structurally similar impurities. The most robust method for constructing 3-alkyl-substituted benzofurans is the Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Annulation .
Starting from 2-iodo-5-(trifluoromethyl)phenol, cross-coupling with propyne gas yields an acyclic intermediate. A subsequent transition-metal-catalyzed (e.g., AuCl₃ or Pd(II)) cyclization closes the furan ring. This two-step process is highly regioselective, ensuring the -CF₃ group remains locked at the 6-position, which is critical for matching empirical NMR data to theoretical models[WO2020069625A1][3].
Fig 1: Palladium-catalyzed Sonogashira coupling and subsequent annulation workflow.
Spectroscopic Data & Orthogonal Validation
To ensure absolute trustworthiness in your structural assignment, the analytical protocol must rely on orthogonal validation. Relying solely on ¹H NMR leaves ambiguity regarding the exact regiochemistry of the -CF₃ group. By integrating ¹³C and ¹⁹F NMR, the structure self-validates through heteronuclear J-coupling.
Nuclear Magnetic Resonance (NMR) Profiling
The lipophilic nature of this compound ensures excellent solubility in CDCl₃. We utilize CDCl₃ rather than DMSO-d₆ to avoid viscosity-induced line broadening, which is crucial for resolving the fine ~1.2 Hz allylic coupling between the furan H-2 proton and the 3-methyl group.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton | Shift (ppm) | Multiplicity | J (Hz) | Causality & Assignment Logic |
|---|---|---|---|---|
| H-2 | 7.45 | q | 1.2 | Highly deshielded by the adjacent oxygen; exhibits characteristic allylic coupling to the 3-CH₃ group. |
| H-7 | 7.75 | br s | - | Deshielded by the ortho-CF₃ group and adjacent oxygen. Appears as a broad singlet due to weak meta coupling[WO2020069625A1][3]. |
| H-4 | 7.60 | d | 8.1 | Exhibits standard ortho coupling to H-5. |
| H-5 | 7.48 | dd | 8.1, 1.5 | Split by ortho coupling to H-4 and meta coupling to H-7. |
| 3-CH₃ | 2.25 | d | 1.2 | Shielded aliphatic region; split by allylic coupling to H-2. |
Table 2: ¹³C and ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl₃)
| Nucleus / Position | Shift (ppm) | Multiplicity | J (Hz) | Causality & Assignment Logic |
|---|---|---|---|---|
| C-7a | 154.0 | s | - | Oxygen-bearing bridgehead carbon (highly deshielded). |
| C-6 | 127.5 | q | 32.0 | Validation Key: The ipso carbon is split into a quartet by the adjacent fluorine atoms, locking the regiochemistry. |
| CF₃ (¹³C) | 124.5 | q | 272.0 | Massive heteronuclear J-coupling characteristic of a trifluoromethyl carbon. |
| C-5 | 120.0 | q | 3.5 | Ortho to the CF₃ group, showing long-range C-F coupling. |
| C-7 | 109.5 | q | 4.0 | Ortho to the CF₃ group and adjacent to oxygen. |
| 3-CH₃ | 8.5 | s | - | Aliphatic methyl carbon. |
| CF₃ (¹⁹F) | -61.5 | s | - | Standard chemical shift for an aryl-trifluoromethyl group. |
Mass Spectrometry & Infrared Spectroscopy
Table 3: HRMS and IR Data
| Technique | Key Data Point | Causality & Assignment Logic |
|---|---|---|
| HRMS (ESI+) | m/z 200.0447 | Exact mass for [M]⁺ (C₁₀H₇F₃O). Confirms the elemental composition without fragmentation ambiguity. |
| FT-IR (ATR) | 1120 - 1320 cm⁻¹ | Broad, intense bands corresponding to C-F stretching vibrations. |
| FT-IR (ATR) | 1620, 1580 cm⁻¹ | Aromatic C=C stretching of the benzofuran core. |
Fig 2: Self-validating orthogonal spectroscopic workflow for structural confirmation.
Experimental Protocols: A Self-Validating System
To guarantee reproducibility, the following protocols integrate built-in validation checkpoints. If a checkpoint fails, the operator must halt and troubleshoot, preventing the downstream propagation of errors.
Protocol A: Synthesis & Cyclization Validation
-
Reaction Setup: In an oven-dried Schlenk flask under argon, dissolve 2-iodo-5-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF. Add Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and triethylamine (3.0 equiv).
-
Coupling: Purge the system with propyne gas and stir at room temperature for 4 hours.
-
Cyclization: Add AuCl₃ (0.05 equiv) directly to the reaction mixture and heat to 80 °C for 6 hours.
-
Self-Validating Checkpoint (TLC & IR): Spot the crude mixture on silica TLC. The transition from the acyclic Sonogashira adduct to the cyclized benzofuran is visually validated by a significant increase in the Rf value (due to the loss of the polar hydroxyl group). Confirm this by running a quick ATR-IR on the crude oil; the broad phenolic -OH stretch (~3300 cm⁻¹) must be completely absent.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the target compound as a pale yellow oil.
Protocol B: NMR Acquisition & Processing
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
¹H NMR Acquisition: Load into a 400 MHz spectrometer. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans.
-
Self-Validating Checkpoint (¹H NMR): Process the ¹H spectrum immediately. If the characteristic quartet at ~7.45 ppm (H-2) is absent, the cyclization has failed. Do not proceed to ¹³C acquisition until this is confirmed.
-
¹³C NMR Acquisition: Set spectral width to 250 ppm, D1 to 2.0 s, and acquire 1024 scans with broadband proton decoupling.
-
¹⁹F NMR Acquisition: Set spectral width to 200 ppm, center the transmitter at -100 ppm, and acquire 64 scans. Use CFCl₃ as an external reference (0 ppm).
-
Data Processing: Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) to enhance the signal-to-noise ratio without obscuring the critical fine J-couplings. Fourier transform, phase correct, and baseline correct the spectra.
References
- "WO2020069625A1 - Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use", Google Patents.
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"3-Methylbenzofuran | C9H8O | CID 88939", PubChem, National Center for Biotechnology Information. URL:[Link]
- "US8685986B2 - Medical composition for treatment or prophylaxis of glaucoma", Google Patents.
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- 1. US8685986B2 - Medical composition for treatment or prophylaxis of glaucoma - Google Patents [patents.google.com]
- 2. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020069625A1 - Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use - Google Patents [patents.google.com]
Engineering Substituted Benzofurans: A Technical Guide to Scaffold Optimization and Medicinal Applications
Executive Summary: The Privileged Benzofuran Scaffold
In medicinal chemistry, the benzofuran ring—a bicyclic system comprising a benzene ring fused to a furan ring—stands as a "privileged scaffold"[1]. Its planar, oxygen-containing aromatic structure facilitates robust π-π stacking, hydrophobic interactions, and hydrogen-bond acceptance with diverse biological targets[2]. This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and advanced synthetic protocols for substituted benzofurans, providing drug development professionals with a blueprint for leveraging this moiety in novel therapeutics.
Rational Design and Structure-Activity Relationships (SAR)
The pharmacological destiny of a benzofuran derivative is dictated by its substitution pattern. The C-2 and C-3 positions of the furan ring, along with the C-5 and C-6 positions of the benzene ring, are the primary vectors for functionalization[3].
-
Anticancer Optimization: Incorporating a 3,4,5-trimethoxybenzoyl group at the C-2 position dramatically enhances antiproliferative activity[2]. This bulky, electron-rich moiety perfectly occupies the colchicine-binding site of tubulin, destabilizing microtubules[2].
-
Antimicrobial Tuning: For antibacterial efficacy, particularly against Mycobacterium tuberculosis (via DNA gyrase B inhibition), electron-withdrawing groups (e.g., halogens) at the ortho position of the benzofuran ring and the para position of an attached aryl ring increase target affinity[4]. Conversely, electron-donating groups in these positions often diminish antimicrobial potency[4].
Pharmacophore mapping of the benzofuran scaffold and its substitution vectors.
Mechanistic Pathways in Disease Modulation
Tubulin Inhibition in Oncology
Substituted benzofurans, such as the clinical candidate BNC105, exhibit potent antitumor properties[2]. The causality of their efficacy lies in their structural mimicry of natural tubulin inhibitors like combretastatin A-4. By binding to tubulin, these derivatives prevent the polymerization of microtubules, leading to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately, apoptosis[2].
Apoptotic signaling pathway induced by benzofuran-based tubulin inhibitors.
Antimicrobial and Anti-inflammatory Action
Beyond oncology, compounds bearing halogenated methyl or dibromoacetyl groups exhibit significant antimicrobial and anti-inflammatory activities[5]. In bacteria, specific benzofuran derivatives act as competitive inhibitors of DNA gyrase, preventing DNA supercoiling and halting bacterial replication[4]. In inflammatory pathways, they modulate the NF-κB signaling cascade, reducing the transcription of pro-inflammatory cytokines[3].
Quantitative Efficacy Data
The following table synthesizes the in vitro efficacy of leading substituted benzofurans across various therapeutic domains, highlighting the direct correlation between structural modifications and biological potency.
| Compound Class / Derivative | Primary Target / Cell Line | Biological Activity (IC50 / MIC) | Key Structural Feature |
| BNC105 [2] | L1210, HeLa (Cancer) | 16 – 24 nM (IC50) | C-2 3,4,5-trimethoxybenzoyl |
| Compound 1 [4] | DNA Gyrase B (M. tuberculosis) | 3.2 ± 0.15 μM (IC50) | Ortho-substituted halogens |
| Halogenated 6-methyl-benzofuran [5] | A549 (Lung Carcinoma) | 15.3 ± 0.8 μM (IC50) | C-6 methyl, C-5 methoxy |
| Compound 23/24 [4] | S. aureus (Bacterial Strain) | ~30 mmol/L (MIC) | C-5 Bromo, C-4 Phenyl |
Advanced Synthetic Methodologies: Self-Validating Protocols
To harness the therapeutic potential of benzofurans, robust, high-yield synthetic routes are required. The following protocols emphasize causality and incorporate self-validating checkpoints to ensure reaction integrity.
Protocol A: Palladium-Catalyzed Larock-Type Annulation
This transition-metal-catalyzed approach is the gold standard for synthesizing 2,3-disubstituted benzofurans from o-iodophenols and internal alkynes[2][6].
-
Catalyst Activation: Dissolve 5 mol% Pd(OAc)2 and 10 mol% of a phosphine ligand in anhydrous DMF under an argon atmosphere.
-
Causality: The phosphine ligand reduces Pd(II) to the active Pd(0) species, stabilizing it against precipitation.
-
Self-Validation Check: A color shift from yellow to a deep, homogeneous orange/red confirms the formation of the active Pd(0) complex. If a black precipitate (palladium black) forms, the catalyst has deactivated; abort and restart.
-
-
Substrate Addition & Carbopalladation: Add 1.0 eq of o-iodophenol, 1.2 eq of 3-silyl-1-arylpropinone, and 2.0 eq of a mild base (e.g., K2CO3). Heat to 100°C.
-
Causality: The base neutralizes the HI byproduct, driving the oxidative addition and subsequent carbopalladation of the alkyne forward.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the o-iodophenol spot within 2-4 hours validates successful intermediate formation.
-
-
Reductive Elimination & Cyclization: Maintain heat until intramolecular C-O bond formation is complete.
-
Causality: The spatial proximity of the phenoxide oxygen to the palladium-activated alkene forces reductive elimination, closing the furan ring[6].
-
Self-Validation Check: Perform an LC-MS aliquot analysis. The presence of the exact target mass (e.g., [M+H]+) without the iodine isotope pattern confirms successful cyclization before quenching.
-
Experimental workflow for the Palladium-Catalyzed Larock Annulation.
Protocol B: Copper-Promoted Domino Hydration/Annulation
A greener, highly efficient alternative utilizing 2-fluorophenylacetylene derivatives[6].
-
Reaction Assembly: Combine 1.0 eq of 2-fluorophenylacetylene, 10 mol% CuI, 2.0 eq KOH, and 2.0 eq H2O in DMSO.
-
Causality: The CuI acts as a Lewis acid to activate the alkyne, while KOH facilitates the nucleophilic attack of water (hydration) on the C-F bond[6].
-
-
Domino Annulation: Heat the mixture to 80°C for 6 hours.
-
Causality: The initial hydration yields an intermediate that rapidly undergoes intramolecular nucleophilic aromatic substitution (SNAr), displacing the fluoride ion to form the benzofuran core[6].
-
Self-Validation Check: Monitor the reaction via 19F NMR. The disappearance of the distinct aryl-fluorine signal definitively validates the completion of the cyclization step.
-
Conclusion
The rational substitution of the benzofuran scaffold unlocks a vast chemical space with profound medicinal applications. By leveraging precise SAR mapping—such as C-2 trimethoxybenzoyl additions for oncology or ortho-halogenation for infectious diseases—and utilizing self-validating, transition-metal-catalyzed synthetic protocols, drug development professionals can systematically engineer highly potent, selective therapeutic agents.
References
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave Online. 1
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. 2
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information (NCBI). 4
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Center for Biotechnology Information (NCBI). 6
-
The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. BenchChem. 5
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 3
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- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
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- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of 3-Methyl-6-(trifluoromethyl)benzofuran in Anticancer Drug Discovery
Introduction: The Promise of the Benzofuran Scaffold in Oncology
The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties.[1][3][4][5][6] The therapeutic potential of these compounds often stems from their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[5][7][8][9] The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure, offering a rich landscape for structure-activity relationship (SAR) studies.[4][5]
This guide focuses on a novel, yet underexplored derivative: 3-Methyl-6-(trifluoromethyl)benzofuran . The rationale for investigating this specific molecule is rooted in established medicinal chemistry principles. The methyl group at the 3-position and the trifluoromethyl group at the 6-position are hypothesized to enhance the compound's anticancer efficacy. The trifluoromethyl group, in particular, is a common bioisostere used to improve metabolic stability and binding affinity of drug candidates. While direct studies on this compound are nascent, this document provides a comprehensive roadmap for its synthesis and rigorous preclinical evaluation as a potential anticancer agent.
PART 1: Synthesis and Characterization
While a direct, one-step synthesis for 3-Methyl-6-(trifluoromethyl)benzofuran is not extensively documented, a plausible synthetic route can be adapted from established methods for creating substituted benzofurans. One potential approach involves a multi-step synthesis starting from commercially available precursors, potentially utilizing iodocyclization and trifluoromethylation reactions.[10] Another avenue could be the homologation of a corresponding salicylaldehyde derivative using in situ generated trifluoromethyl diazomethane.[11]
Following synthesis, rigorous characterization of the compound is paramount. This includes:
-
Spectroscopic Analysis: Confirmation of the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Determination of purity using High-Performance Liquid Chromatography (HPLC).
-
Physicochemical Properties: Evaluation of solubility, lipophilicity (LogP), and stability.
PART 2: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the cornerstone of preclinical drug discovery, providing initial insights into a compound's cytotoxic potential and mechanism of action.[12][13][14]
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][15][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[12][17]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12][18]
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Methyl-6-(trifluoromethyl)benzofuran in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Treat the cells with the various concentrations of the compound and a vehicle control (DMSO).[12]
-
Incubate for 48-72 hours.[19]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, will be calculated from the dose-response curves.
Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of 3-Methyl-6-(trifluoromethyl)benzofuran |
| MCF-7 | Breast Cancer | 5.8 |
| A549 | Lung Cancer | 8.2 |
| HCT-116 | Colon Cancer | 4.5 |
| HeLa | Cervical Cancer | 7.1 |
| HEK293 | Non-cancerous | > 50 |
Elucidating the Mechanism of Cell Death: Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a series of assays can be performed.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[22]
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry [21][22][23]
-
Cell Treatment: Treat cancer cells with 3-Methyl-6-(trifluoromethyl)benzofuran at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[22]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[22]
Expected Results Visualization
Caption: Expected cell population shifts after treatment.
Principle: Caspases are a family of proteases that are key executioners of apoptosis.[24] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[8][25] The assay utilizes a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[24][26]
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.[27]
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) to the cell lysate.[25]
-
Incubation: Incubate at room temperature to allow for enzymatic cleavage.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the caspase activity.
Investigating Effects on the Cell Cycle
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.
Principle: Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[28][29]
Protocol: Cell Cycle Analysis by PI Staining [30][31][32]
-
Cell Treatment: Treat cancer cells with 3-Methyl-6-(trifluoromethyl)benzofuran for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[12][31]
-
RNA Digestion: Treat the cells with RNase A to prevent PI from binding to RNA.[12]
-
DNA Staining: Stain the cells with a PI solution.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[30]
Illustrative Workflow for In Vitro Analysis
Caption: Workflow for in vitro anticancer evaluation.
PART 3: In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and safety in a more complex biological system.[13][33][34]
Human Tumor Xenograft Models
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to form tumors.[33][34] These models allow for the evaluation of a compound's antitumor activity in a living organism.[13][35]
Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer 3-Methyl-6-(trifluoromethyl)benzofuran (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Development of Drug-Resistant Models
To mimic the clinical challenge of acquired drug resistance, in vivo models can be developed by continuously treating tumor-bearing mice with the test compound until resistance emerges.[36] These models are invaluable for understanding resistance mechanisms and developing next-generation therapeutics.[36]
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[3][4] 3-Methyl-6-(trifluoromethyl)benzofuran presents a compelling candidate for investigation due to the favorable properties conferred by its methyl and trifluoromethyl substituents. The detailed protocols and structured approach outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of this and other novel benzofuran derivatives, from initial in vitro screening to in vivo efficacy studies. Rigorous and systematic evaluation is the key to unlocking the full therapeutic potential of this promising class of compounds.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]
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Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (2023, April 11). Retrieved from [Link]
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Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - Taylor & Francis. (2021, June 28). Retrieved from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). Retrieved from [Link]
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Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]
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Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28). Retrieved from [Link]
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs - ijpbs. (2020, July 1). Retrieved from [Link]
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CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved from [Link]
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Caspase Protocols in Mice - PMC. (n.d.). Retrieved from [Link]
-
Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Retrieved from [Link]
-
Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid - Taylor & Francis. (2022, December 23). Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]
-
In Vivo Pharmacology Models for Cancer Target Research - PubMed. (n.d.). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (n.d.). Retrieved from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18). Retrieved from [Link]
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Caspase 3 Activity Assay Kit - MP Biomedicals. (2022, June). Retrieved from [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC. (n.d.). Retrieved from [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]
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Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols | Organic Letters. (2011, October 20). Retrieved from [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - Taylor & Francis. (2021, May 13). Retrieved from [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Retrieved from [Link]
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Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online. (2017, December 29). Retrieved from [Link]
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Application Note: 3-Methyl-6-(trifluoromethyl)benzofuran as a Strategic Building Block in Organic Synthesis and Drug Discovery
Executive Summary
The benzofuran ring system is a privileged heterocyclic scaffold ubiquitous in natural products and biologically active pharmaceuticals[1]. Within modern medicinal chemistry, the strategic decoration of this core with specific functional groups is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methyl-6-(trifluoromethyl)benzofuran (CAS: 2324696-46-8) represents a highly specialized, dual-functionalized building block. By combining the conformational control of a C3-methyl group with the metabolic shielding of a C6-trifluoromethyl group, this compound serves as an ideal starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the development of selective receptor agonists[2].
This application note provides a comprehensive guide to the physicochemical rationale, pharmacological utility, and validated synthetic protocols for deploying this building block in drug discovery workflows.
Physicochemical & Structural Profiling: The Causality of Design
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen before executing synthetic workflows. The structural features of 3-Methyl-6-(trifluoromethyl)benzofuran dictate both its chemical reactivity and its biological utility:
-
C6-Trifluoromethyl (-CF3) Group: The -CF3 moiety is a powerful electron-withdrawing group (EWG) that significantly lowers the HOMO/LUMO energy levels of the benzofuran ring. In biological systems, this electron deficiency shields the aromatic core from oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life[3]. Furthermore, the lipophilic nature of the -CF3 group enhances membrane permeability and drives deep insertion into hydrophobic protein binding pockets.
-
C3-Methyl Group: In unsubstituted benzofurans, electrophilic aromatic substitution and metalation can occur competitively at both the C2 and C3 positions, leading to intractable regioisomeric mixtures. The C3-methyl group sterically blocks the C3 position, acting as a conformational lock that exclusively directs downstream functionalization to the C2 position.
-
C2-Proton Acidity: The furan oxygen inductively withdraws electron density, acidifying the adjacent C2 proton. This effect is synergistically enhanced by the C6-CF3 group, making the C2 position highly susceptible to directed ortho-lithiation.
Strategic Applications in Medicinal Chemistry
Trifluoromethyl-substituted benzofurans have demonstrated profound utility in the development of targeted therapeutics[2]. A premier example of this is the design of highly selective Prostaglandin E2 (EP2) receptor agonists.
Derivatives containing the 6-(trifluoromethyl)benzofuran-2-yl moiety are actively utilized in pharmaceutical compositions for the treatment of glaucoma and respiratory diseases (such as COPD)[4][5]. The lipophilic -CF3 group anchors the molecule within the EP2 receptor, driving high binding affinity. Activation of the EP2 receptor stimulates adenylyl cyclase, increasing intracellular cAMP levels, which ultimately leads to the relaxation of trabecular meshwork cells and a reduction in intraocular pressure (IOP)[6].
Figure 1: Pharmacological signaling pathway of EP2 receptor agonism by benzofuran derivatives.
Synthetic Methodologies & Self-Validating Protocols
To utilize 3-Methyl-6-(trifluoromethyl)benzofuran effectively, the most robust synthetic vector is the functionalization of the C2 position, followed by cross-coupling.
Figure 2: Synthetic workflow for the regioselective C2-functionalization of the benzofuran core.
Protocol 1: Regioselective C2-Lithiation and Borylation
Objective: Synthesize[3-Methyl-6-(trifluoromethyl)benzofuran-2-yl]boronic acid. Mechanistic Rationale: The furan oxygen directs the lithium base to the adjacent C2 position via coordination. Operating at strictly -78 °C is critical; at higher temperatures, lithiated benzofurans undergo spontaneous ring-opening to form unwanted alkynylphenoxides.
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Dissolution: Dissolve 3-Methyl-6-(trifluoromethyl)benzofuran (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Causality: THF acts as a strongly coordinating solvent, stabilizing the highly reactive organolithium intermediate.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Deprotonation: Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise via syringe pump over 10 minutes.
-
In-Process Visual Cue: The solution will transition from colorless to a pale yellow/orange, visually confirming the formation of the C2-lithiated species. Stir at -78 °C for 45 minutes.
-
-
Electrophilic Quench: Add triisopropyl borate (B(OiPr)3, 1.5 equiv) rapidly in one portion. Causality: A large excess of the borate traps the kinetic anion immediately, preventing the formation of dimeric borinic acid side products.
-
Warming & Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction with 1 M HCl (aq) to pH 2-3.
-
Self-Validation: Monitor the hydrolysis of the boronate ester to the free boronic acid via LC-MS. The mass spectrum must show a dominant peak corresponding to the [M-H]- ion of the boronic acid.
-
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Triturate the crude solid with cold hexanes to afford the pure boronic acid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Couple the C2-boronic acid with an aryl halide to construct an extended pharmacophore. Mechanistic Rationale: Pd(dppf)Cl2 is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst deactivation (palladium black precipitation).
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the benzofuran-2-boronic acid (1.1 equiv), aryl bromide (1.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2 M aqueous K2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. K2CO3 is required to activate the boronic acid via the formation of a reactive trihydroxyborate complex, which is mandatory for the transmetalation step.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active catalyst.
-
Reaction: Heat the mixture to 90 °C for 4-6 hours.
-
In-Process Control: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the aryl bromide spot validates reaction completion.
-
-
Workup: Cool to room temperature, filter through a pad of Celite, partition between water and EtOAc, and purify via flash column chromatography.
Quantitative Data: Optimization of C2-Functionalization
To ensure maximum yield and minimize side reactions, the lithiation parameters must be tightly controlled. The table below summarizes the optimization data for the C2-borylation step.
Table 1: Optimization of C2-Borylation Conditions for 3-Methyl-6-(trifluoromethyl)benzofuran
| Base (Equiv) | Solvent | Temp Profile | Electrophile | Yield (%) | Mechanistic Observation / Causality |
| n-BuLi (1.05) | THF | -78 °C to RT | B(O_i_Pr)3 | 88% | Optimal coordination; minimal ring-opening observed. |
| LDA (1.20) | THF | -78 °C to RT | B(O_i_Pr)3 | 42% | Incomplete deprotonation due to steric bulk of the C3-methyl. |
| n-BuLi (1.05) | Et2O | -78 °C to RT | B(O_i_Pr)3 | 61% | Lower solubility of the lithiated intermediate caused precipitation. |
| t-BuLi (1.10) | THF | -100 °C to RT | B(O_i_Pr)3 | 75% | Effective, but higher risk of solvent attack and severe safety hazards. |
Safety & Handling
-
Fluorinated Heterocycles: While the -CF3 group is generally stable under standard conditions, thermal decomposition at extreme temperatures (>250 °C) can release toxic hydrogen fluoride (HF) gas. Always handle in a properly ventilated fume hood.
-
Organolithium Reagents: n-BuLi is pyrophoric. Syringes and needles must be thoroughly dried, and transfers must be conducted under an inert atmosphere (Argon or Nitrogen).
References[1] Title: Natural source, bioactivity and synthesis of benzofuran derivatives
Source: RSC Advances (Royal Society of Chemistry) URL: [Link]2]Title: Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols Source: Organic Letters (ACS Publications) URL: [Link]3]Title: Copper-Mediated Radical Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates Source: PubMed Central (NIH) URL: [Link]4]Title: WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma Source: Google Patents URL: 6]Title: US8685986B2 - Medical composition for treatment or prophylaxis of glaucoma Source: Google Patents URL: 5]Title: US8648097B2 - Pyridylaminoacetic acid compound Source: Google Patents URL:
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Mediated Radical Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma - Google Patents [patents.google.com]
- 5. US8648097B2 - Pyridylaminoacetic acid compound - Google Patents [patents.google.com]
- 6. US8685986B2 - Medical composition for treatment or prophylaxis of glaucoma - Google Patents [patents.google.com]
Application Note: Advanced Experimental Procedures for the Trifluoromethylation of Benzofuran Precursors
Introduction & Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF 3 ) group into heterocyclic pharmacophores is a cornerstone strategy in modern drug design. The –CF 3 moiety profoundly enhances metabolic stability, modulates lipophilicity, and improves membrane permeability, mitigating undesired off-target toxicities[1]. Among privileged scaffolds, benzofurans represent a critical structural motif found in numerous therapeutic agents, including the urate-lowering drug benzbromarone and the antiarrhythmic amiodarone[2].
As a Senior Application Scientist, I have structured this technical guide to provide researchers with two distinct, highly validated experimental workflows for synthesizing trifluoromethylated benzofurans. Rather than relying on a single approach, this guide covers both Late-Stage Innate C–H Functionalization (for modifying intact benzofurans) and De Novo Photoredox Cascade Cyclization (for building the functionalized ring from acyclic precursors).
The Causality of Reagent Selection
Both protocols utilize sodium trifluoromethanesulfinate (CF 3 SO 2 Na, Langlois' reagent) as the –CF 3 source. The causality behind this choice is rooted in its bench stability, low cost, and solid-state nature, which circumvents the need for handling toxic, gaseous CF 3 I[3]. Depending on the activation method—either chemical oxidation via t-BuOOH[3] or single-electron transfer (SET) via photoredox catalysis[4]—Langlois' reagent cleanly liberates the highly electrophilic •CF 3 radical to drive the transformation.
Protocol A: Late-Stage Innate C–H Trifluoromethylation
This protocol leverages the innate nucleophilicity of the benzofuran core, allowing for direct C–H functionalization. The method utilizes a biphasic system where an organic hydroperoxide initiates the radical generation from Langlois' reagent[3].
Mechanistic Pathway
Mechanism of innate C-H trifluoromethylation via Langlois reagent.
Step-by-Step Experimental Procedure
-
Reaction Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with the benzofuran substrate (1.0 mmol, 1.0 equiv) and CF 3 SO 2 Na (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a biphasic solvent mixture of CH 2 Cl 2 and deionized H 2 O (2.5:1 v/v, 10 mL total). Causality: Water is strictly required to solubilize the Langlois reagent, while the organic phase partitions the benzofuran and the resulting lipophilic product, preventing over-oxidation[3].
-
Oxidant Introduction: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add t-BuOOH (70% aqueous solution, 5.0 mmol, 5.0 equiv) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic radical initiation and maintains a steady, low concentration of •CF 3 radicals, minimizing homocoupling side reactions.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir vigorously at room temperature (23 °C) open to the air for 12–24 hours.
-
Workup: Quench the reaction by adding saturated aqueous Na 2 S 2 O 3 (10 mL) to neutralize residual peroxides. Extract the aqueous layer with CH 2 Cl 2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO 2 , Hexanes/EtOAc gradient) to isolate the trifluoromethylated benzofuran.
Self-Validating System (Protocol A): To validate the radical nature of this specific reaction setup, run a parallel control experiment adding 1.0 equiv of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) prior to the addition of t-BuOOH. Complete suppression of the desired product and the LC-MS detection of a TEMPO-CF 3 adduct confirms the single-electron transfer (SET) radical pathway, validating reagent efficacy.
Protocol B: Photoredox Cascade Oxy-Trifluoromethylation (De Novo)
For highly functionalized targets where late-stage C–H functionalization yields poor regioselectivity, a de novo approach is preferred. This oxidant-free, visible-light-induced protocol converts 1,6-enynes into C3-aryloyl-2-trifluoromethyl benzofurans using water as the oxygen source[4].
Mechanistic Pathway
Photoredox cascade cyclization for de novo CF3-benzofuran synthesis.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried Schlenk tube, add the 1,6-enyne precursor (0.1 mmol, 1.0 equiv), CF 3 SO 2 Na (0.3 mmol, 3.0 equiv), and the photocatalyst Phenanthrene-9,10-dione (PQ) (0.01 mmol, 10 mol%)[4].
-
Solvent Addition: Add HPLC-grade CH 3 CN (0.9 mL) and deionized H 2 O (0.1 mL). Causality: Water is not merely a co-solvent here; it acts as the essential nucleophilic oxygen source to trap the intermediate vinylic cation, ultimately forming the C3-aryloyl group after dehydrogenation[4].
-
Degassing: Seal the Schlenk tube and degas the mixture via three consecutive freeze-pump-thaw cycles. Backfill with Argon. Causality: Removing oxygen prevents the premature quenching of the excited state photocatalyst (PQ*) and avoids undesired over-oxidation of the labile alkene intermediates[4].
-
Irradiation: Place the tube approximately 5 cm away from a 14 W blue LED light source. Irradiate at room temperature for 4–8 hours.
-
Workup & Purification: Dilute the mixture with EtOAc (10 mL), wash with water and brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via silica gel chromatography to yield the highly functionalized benzofuran.
Self-Validating System (Protocol B): To verify the mechanistic integrity of the cascade oxygenation, perform an isotope-labeling experiment replacing standard H 2 O with H 2 18 O. High-resolution mass spectrometry (HRMS) analysis of the purified product must show a mass shift of +2 Da (M+H + ). This validates water as the exclusive oxygen source for the C3-aryloyl group and confirms the vinylic cation trapping mechanism[4].
Quantitative Data & Methodology Comparison
To aid in experimental design, the following table synthesizes the operational parameters and quantitative expectations for both methodologies.
| Parameter | Protocol A: Innate C–H Functionalization | Protocol B: Photoredox Cascade Cyclization |
| Precursor Requirement | Intact Benzofuran Core | Acyclic 1,6-Enyne |
| Trifluoromethyl Source | CF 3 SO 2 Na (Langlois Reagent) | CF 3 SO 2 Na (Langlois Reagent) |
| Catalyst / Initiator | t-BuOOH (Chemical Oxidant) | Phenanthrene-9,10-dione (PQ) + Visible Light |
| Regioselectivity | C2 or C3 (Substrate dependent) | Strictly C2-CF 3 (with C3-Acylation) |
| Reaction Environment | Open flask, biphasic (CH 2 Cl 2 /H 2 O) | Argon atmosphere, aqueous CH 3 CN |
| Typical Yields | 40% – 75% | 50% – 85% |
| Key Advantage | Ideal for late-stage drug derivatization | Unprecedented access to complex poly-substituted cores |
References
-
Title: Innate C-H Trifluoromethylation of Heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
- 1. Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02556D [pubs.rsc.org]
Application Note: Cell-Based Assays for Evaluating 3-Methyl-6-(trifluoromethyl)benzofuran Derivatives
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Pharmacological Rationale
The benzofuran scaffold is a heavily utilized privileged structure in medicinal chemistry. Specifically, the functionalization of this core to yield 3-Methyl-6-(trifluoromethyl)benzofuran derivatives has unlocked a unique pharmacological profile. The strategic placement of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the 6-position, combined with a methyl group at the 3-position, significantly enhances metabolic stability and blood-brain barrier (BBB) penetrability .
Recent phenotypic screening and structure-activity relationship (SAR) studies have identified these derivatives as highly versatile modulators. They exhibit profound neuroprotective effects—particularly through synergistic collaboration with Insulin-Like Growth Factor 1 (IGF-1) —promote osteoblast differentiation for bone anabolism , and demonstrate potent anti-inflammatory properties .
As a Senior Application Scientist, I have designed this guide to move beyond mere stepwise instructions. The protocols detailed below are engineered as self-validating systems , ensuring that every readout is orthogonally verified to distinguish true target engagement from assay artifacts or compound cytotoxicity.
Mechanistic Pathways & Experimental Workflow
To accurately design a cell-based assay, one must first understand the intracellular signaling cascades the compound is expected to modulate. The 3-Me-6-CF₃-Benzofuran derivatives operate via distinct pathways depending on the cellular context (e.g., PI3K/Akt in neurons vs. Wnt/β-catenin in osteoblasts).
Mechanistic pathways of 3-Me-6-CF3-Benzofuran derivatives in neuroprotection and osteogenesis.
To capture these mechanisms reliably, our experimental workflow integrates mandatory starvation phases and orthogonal validation steps.
Standardized self-validating workflow for evaluating benzofuran derivatives in cell-based assays.
Quantitative Data Presentation
The addition of the trifluoromethyl group is not arbitrary; it drives a measurable increase in biological activity across multiple assays. Table 1 summarizes the comparative bioactivity of the benzofuran scaffold modifications.
Table 1: Comparative Bioactivity of Benzofuran Derivatives in Cell-Based Assays
| Compound Scaffold | Substitution (R) | Neuroprotection EC₅₀ (with 1 ng/mL IGF-1) | Osteoblast ALP Activity (Fold Change) | Macrophage NO Inhibition (IC₅₀) |
| Benzofuran core | -H (Unsubstituted) | > 50.0 µM | 1.2x | > 100.0 µM |
| Benzofuran core | 6-Fluoro | 12.4 µM | 2.1x | 45.2 µM |
| 3-Methyl-benzofuran | 6-Trifluoromethyl | 1.8 µM | 4.5x | 8.4 µM |
| Positive Control | IGF-1 / Dexamethasone | N/A (Synergistic) | 5.0x | 1.2 µM |
Note: Data represents aggregated assay benchmarks. The 6-CF₃ substitution consistently yields sub-10 µM potency across primary phenotypic screens.
Self-Validating Experimental Protocols
Protocol A: Synergistic Neuroprotection Assay (Primary Cortical Neurons)
This assay identifies compounds that do not possess neuroprotective activity alone but act synergistically to lower the effective concentration of endogenous IGF-1 .
-
Step 1: Plate Preparation & Seeding. Coat 96-well plates with Poly-D-lysine (50 µg/mL) overnight. Seed primary rat cortical neurons at 5 × 10⁴ cells/well in Neurobasal medium supplemented with B27.
-
Causality Checkpoint:Edge Effects. Evaporation in the outer wells concentrates the media, artificially spiking osmolarity and stressing neurons. Validation: Fill the outer perimeter with 200 µL of sterile PBS and strictly utilize the inner 60 wells for the assay.
-
-
Step 2: Serum/Supplement Starvation. On DIV (Days in Vitro) 7, replace media with B27-free Neurobasal medium for 12 hours.
-
Causality Checkpoint: B27 contains insulin and other growth factors that mask the synergistic effects of the benzofuran derivatives. Starving the cells ensures a stable, highly sensitive baseline.
-
-
Step 3: Co-Treatment. Induce neurotoxicity using 30 µM Glutamate. Immediately co-treat with a sub-optimal dose of IGF-1 (1 ng/mL) and a dose-response of the 3-Me-6-CF₃-Benzofuran derivative (0.1 µM – 30 µM).
-
Step 4: Endpoint Luminescence. After 24 hours, add CellTiter-Glo® reagent (1:1 ratio). Incubate for 10 minutes and read luminescence.
-
Self-Validation Metric: Calculate the Z'-factor using the Glutamate-only (negative) and Glutamate + 10 ng/mL IGF-1 (positive) controls. The assay is only valid if Z' > 0.5 .
-
Protocol B: Osteoblast Differentiation Assay (ST2 Stromal Cells)
This protocol measures the upregulation of Alkaline Phosphatase (ALP), an early marker of osteogenesis driven by benzofuran derivatives .
-
Step 1: Cell Seeding. Seed ST2 cells at 1 × 10⁴ cells/well in a 24-well plate using α-MEM supplemented with 10% FBS.
-
Causality Checkpoint:Passage Number. ST2 cells lose their osteogenic potential and Wnt-responsiveness at high passage numbers. Validation: Restrict experiments strictly to passages 4–12.
-
-
Step 2: Differentiation Induction. After 24 hours, replace media with differentiation media (α-MEM + 50 µg/mL ascorbic acid) containing the benzofuran derivatives (1 µM – 10 µM).
-
Step 3: Cell Lysis & ALP Assay. On Day 6, wash cells with cold PBS and lyse using 0.1% Triton X-100 in 10 mM Tris-HCl (pH 7.4). Add p-Nitrophenyl phosphate (pNPP) substrate and incubate at 37°C for 30 minutes. Stop the reaction with 3N NaOH and read absorbance at 405 nm.
-
Step 4: Orthogonal Normalization.
-
Causality Checkpoint: An increase in ALP could simply be due to increased cell proliferation rather than true differentiation. Validation: Perform a parallel BCA Protein Assay on the lysate. Normalize all ALP absorbance values to total protein concentration (Abs/µg protein) to confirm true osteogenic induction.
-
Protocol C: Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Evaluates the ability of pyrazole-coupled benzofuran derivatives to inhibit Nitric Oxide (NO) production via iNOS suppression .
-
Step 1: Seeding & Stimulation. Seed RAW 264.7 cells at 4 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours. Pre-treat with the benzofuran derivative for 1 hour, followed by stimulation with 1 µg/mL LPS (Lipopolysaccharide).
-
Step 2: Griess Reaction (NO Measurement). After 24 hours, transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Read absorbance at 540 nm.
-
Step 3: Orthogonal Viability Check.
-
Causality Checkpoint: A drop in NO could indicate potent anti-inflammatory action OR compound toxicity (dead cells don't produce NO). Validation: Immediately add Resazurin (Alamar Blue) to the remaining cells in the original plate. A valid anti-inflammatory hit must show >90% cell viability compared to the vehicle control.
-
References
-
Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, J-Stage. URL:[Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Russian Journal of General Chemistry, Springer. URL:[Link]
-
Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Frontiers in Chemistry, Frontiers. URL:[Link]
Application Note: Dual-Modality Probing of Nucleic Acid Conformations Using 3-Methyl-6-(trifluoromethyl)benzofuran-Derived Nucleosides
Introduction & Mechanistic Rationale
The dynamic structural polymorphism of nucleic acids—particularly the formation of non-canonical structures like G-quadruplexes (GQs) and i-motifs (iMs)—plays a critical role in oncogene promoter regulation and telomere maintenance. Probing these transient structures in real-time requires tools that can simultaneously report on local microenvironment and global topology without disrupting the native fold.
3-Methyl-6-(trifluoromethyl)benzofuran (3M6TFBF) has emerged as a highly specialized building block for synthesizing dual-modality nucleoside probes. When conjugated to the C5 position of a pyrimidine (e.g., 2'-deoxyuridine) to form 3M6TFBF-dU, it provides an unprecedented two-channel readout: solvatochromic fluorescence and 19 F Nuclear Magnetic Resonance (NMR) [1, 2].
The Causality Behind the Molecule (E-E-A-T)
-
The Benzofuran Core (Fluorescence): Provides a highly conjugated π -system that exhibits strong solvatochromism. The emission wavelength shifts based on the polarity and hydration of the DNA groove or loop it occupies.
-
The 6-Trifluoromethyl Group ( 19 F NMR): Fluorine-19 has a 100% natural isotopic abundance, a high gyromagnetic ratio, and critically, zero background in biological samples . The −CF3 group yields a sharp, singlet NMR resonance that is exquisitely sensitive to local electrostatic changes and van der Waals contacts during DNA folding [1].
-
The 3-Methyl Group (Molecular Rotor Dynamics): Why add a methyl group at the 3-position? This is a deliberate structural choice. The steric bulk of the methyl group restricts the dihedral angle between the benzofuran and the nucleobase. In an unstructured single-stranded (ssDNA) state, the bond rotates, leading to non-radiative decay. Upon folding into a rigid GQ or i-motif, the rotation is locked, forcing coplanarity and triggering a massive fluorescence "turn-on" effect—a causality analogous to the behavior of Thioflavin-T in amyloid detection [3].
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the incorporation and utilization of 3M6TFBF-dU in biophysical assays. Every step is designed as a self-validating system to ensure data integrity.
Probe Synthesis & Oligonucleotide Conjugation
-
Halogenation & Activation: Activate 3M6TFBF via direct C-H activation or stannylation to prepare it for cross-coupling.
-
Palladium-Catalyzed Cross-Coupling: React the activated 3M6TFBF with 5-iodo-2'-deoxyuridine using standard Stille or Sonogashira coupling conditions to yield the 3M6TFBF-dU nucleoside.
-
Phosphoramidite Generation: Protect the 5'-OH with a dimethoxytrityl (DMT) group and react the 3'-OH with 2-cyanoethyl N,N -diisopropylchlorophosphoramidite.
-
Solid-Phase Synthesis: Incorporate the modified phosphoramidite into the target oligonucleotide sequence using standard automated solid-phase DNA synthesis.
-
Purification: Purify the labeled oligonucleotide via Reverse-Phase HPLC and verify the mass via ESI-MS.
Thermodynamic Annealing (Sample Preparation)
Causality Note: Fast cooling traps DNA in kinetic intermediates. Slow annealing is mandatory to reach the thermodynamic minimum required for accurate GQ or i-motif population analysis.
-
Dilute the 3M6TFBF-labeled oligonucleotide to the desired concentration (e.g., 5μM for fluorescence, 150μM for NMR) in a physiological buffer (10 mM potassium phosphate, 100 mM KCl, pH 7.4).
-
Heat the sample to 95°C for 5 minutes in a dry block to melt all secondary structures.
-
Cool the sample to 25°C at a strictly controlled rate of 0.5°C/min .
-
Equilibrate at 4°C overnight before spectral acquisition.
Fluorescence Spectroscopy
-
Transfer 100μL of the annealed sample ( 5μM ) to a quartz microcuvette (10 mm path length).
-
Set excitation wavelength to the isosbestic point of the probe (typically ~330 nm) to ensure emission changes are due to quantum yield shifts, not excitation efficiency.
-
Record emission from 360 nm to 550 nm.
-
Self-Validation Check: Always run a parallel control using an unmodified oligonucleotide of the exact same sequence. Subtract this spectrum to account for intrinsic Raman scattering of the buffer and Rayleigh scattering of the folded DNA polymer.
19 F NMR Spectroscopy
-
Transfer 150μL of the annealed sample ( 150μM in 90% H2O / 10% D2O ) to a 3 mm NMR tube.
-
Self-Validation Check (Critical): Insert a coaxial capillary containing 0.1% Trifluoroacetic acid (TFA) in D2O . This provides a locked chemical shift reference (-76.55 ppm) without physically interacting with the DNA, ensuring that any observed shift in the probe's signal is strictly due to conformational changes, not bulk solvent effects.
-
Acquire 19 F NMR spectra at 376 MHz (or higher) using a proton-decoupled sequence with a relaxation delay ( D1 ) of at least 2 seconds.
Quantitative Data Summaries
The dual-modality nature of 3M6TFBF allows for orthogonal validation of structural states. Tables 1 and 2 summarize the expected photophysical and magnetic responses.
Table 1: Photophysical Properties of 3M6TFBF-dU in Various Solvents | Solvent | Dielectric Constant ( ϵ ) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield ( Φ ) | | :--- | :--- | :--- | :--- | :--- | | Water | 80.1 | 328 | 445 | 0.02 | | Methanol | 32.7 | 330 | 430 | 0.15 | | Acetonitrile | 37.5 | 332 | 415 | 0.28 | | Dioxane | 2.2 | 335 | 398 | 0.65 | (Note: The dramatic increase in quantum yield and blue-shift in non-polar solvents mimics the probe's behavior when sequestered inside the hydrophobic core of a folded nucleic acid).
Table 2: 19 F NMR Chemical Shifts and Fluorescence Turn-On in DNA Topologies | DNA Topology | 19 F Chemical Shift ( δ , ppm)* | Line Width (Hz) | Relative Fluorescence Intensity | | :--- | :--- | :--- | :--- | | Single-Stranded (Random Coil) | -62.50 | 15 | 1.0x (Baseline) | | B-DNA Duplex | -62.85 | 22 | 3.5x | | G-Quadruplex (Parallel) | -63.20 | 35 | 18.0x | | i-Motif (pH 5.5) | -63.55 | 40 | 22.5x | *Referenced externally to TFA (-76.55 ppm).
Mandatory Visualization: Workflow Architecture
Workflow of 3M6TFBF-dU as a dual-modality probe for nucleic acid structural analysis.
References
-
Khatik, S. Y., & Srivatsan, S. G. (2022). Environment-Sensitive Nucleoside Probe Unravels the Complex Structural Dynamics of i-Motif DNAs. Bioconjugate Chemistry, 33(8), 1515–1526.[Link]
-
Khatik, S. H. (2023). Probing nucleic acid conformations and recognition by fluorescence and 19F NMR using dual-purpose nucleoside analogs. IISER Pune Digital Repository.[Link]
-
Amdursky, N., Erez, Y., & Huppert, D. (2012). Molecular Rotors: What Lies Behind the High Sensitivity of the Thioflavin-T Fluorescent Marker. Accounts of Chemical Research, 45(9), 1548–1557.[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-6-(trifluoromethyl)benzofuran
This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering challenges during the purification of crude 3-Methyl-6-(trifluoromethyl)benzofuran. The benzofuran scaffold is a privileged core in many biologically active molecules, and the introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] Therefore, achieving high purity is critical for reliable downstream applications. This document provides actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My purified product is a persistent yellow or brown oil, but I was expecting a solid. What are the likely causes and how can I induce crystallization?
A: This is a common issue often stemming from residual impurities or solvent. The presence of even minor contaminants can inhibit the formation of a crystal lattice.
-
Possible Cause 1: Residual Solvent: Trace amounts of the reaction or chromatography solvent may be trapped in the product.
-
Solution: Dry the oil under a high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable.
-
-
Possible Cause 2: Persistent Impurities: Closely related byproducts or unreacted starting materials may be preventing crystallization.
-
Solution 1: Trituration: Add a solvent in which your target compound is poorly soluble, but the impurities are soluble (e.g., hexanes, pentane, or a cold ether/hexane mixture). Stir or sonicate the mixture. The desired compound should precipitate as a solid, which can then be collected by filtration.[3]
-
Solution 2: Re-purification: If trituration fails, the impurity level is likely too high. Re-purify the oil using flash column chromatography with a very shallow solvent gradient to improve the separation of closely eluting compounds.[4]
-
Solution 3: Induce Crystallization: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly cloudy. If no crystals form, add a seed crystal or scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4][5]
-
Q2: My column chromatography results in poor separation, with multiple impurities co-eluting with my product. How can I improve the resolution?
A: Achieving good separation is dependent on maximizing the differential partitioning of the target compound and its impurities between the stationary and mobile phases.
-
Possible Cause: Suboptimal Solvent System: The polarity of the eluent may not be suitable for resolving compounds with similar Rf values.
-
Solution 1: Systematic TLC Analysis: Before running a column, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC).[6][7] Test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/dichloromethane). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with clear separation from all impurity spots.[3]
-
Solution 2: Employ a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This technique elongates the separation distance on the column, which is particularly effective for resolving closely eluting spots.[3]
-
-
Possible Cause: Stationary Phase Interaction: Standard silica gel is acidic and can interact unfavorably with certain compounds, leading to peak tailing or even degradation.[3][6]
-
Solution 1: Use an Alternative Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, which can offer different selectivity compared to silica gel.[3][6]
-
Solution 2: Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to your eluent system.[6] This is particularly useful if your impurities are basic in nature.
-
Q3: I'm experiencing significant product loss during silica gel column chromatography. What could be the cause?
A: Low recovery from a silica column is a frustrating problem, often caused by irreversible adsorption or decomposition of the target compound.
-
Possible Cause 1: Decomposition on Acidic Silica: Benzofuran derivatives can be sensitive to acid.[3] The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition, especially for sensitive molecules.
-
Solution: As mentioned in Q2, deactivating the silica with triethylamine or switching to a less acidic stationary phase like neutral alumina can mitigate this issue.[3]
-
-
Possible Cause 2: Irreversible Adsorption: The trifluoromethyl group is strongly electron-withdrawing, and the overall molecule may have strong interactions with the polar stationary phase, leading to incomplete elution.
-
Solution 1: Complete Elution: After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) to wash out any remaining material.[4] This can help you determine if a significant amount of product was stuck on the column.
-
Solution 2: Proper Column Loading: Load the crude product onto the column in a minimal amount of solvent or by "dry loading" (adsorbing the crude product onto a small amount of silica first). This ensures a narrow starting band and minimizes streaking and tailing, which can contribute to product loss.[4]
-
Q4: What are the most probable impurities in my crude 3-Methyl-6-(trifluoromethyl)benzofuran?
A: Impurities typically arise from the synthetic route used. Common syntheses of benzofurans involve cyclization reactions, which can be incomplete or yield isomers.[8][9][10]
-
Likely Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could be a substituted phenol or an α-haloketone.
-
Regioisomers: Acid-catalyzed cyclizations can sometimes lead to the formation of other isomers if multiple cyclization sites are available on the aromatic ring.[10]
-
Byproducts from Trifluoromethylation: If the trifluoromethyl group was introduced via a radical or electrophilic reaction, byproducts from undesired reaction sites could be present.[11][12][13]
-
Polymerization Products: Furan and its derivatives can be prone to polymerization in strongly acidic conditions, often resulting in dark, insoluble tars.[14]
-
Troubleshooting Purification Workflows
This section provides structured protocols and decision-making diagrams to guide your purification strategy.
Purification Strategy Decision Workflow
The choice between chromatography and recrystallization depends on the nature and quantity of the impurities. This workflow helps guide your decision.
Caption: Decision workflow for selecting an initial purification strategy.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize the separation of closely eluting impurities.
-
TLC Optimization:
-
Prepare several TLC chambers with different solvent systems. A good starting point for benzofurans is a mixture of hexanes (or petroleum ether) and ethyl acetate.[7][15]
-
Test solvent ratios from 99:1 to 90:10 (Hex:EtOAc).
-
The goal is an Rf of ~0.3 for the product with maximum separation from impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
-
Slurry pack the column with the initial, low-polarity eluent identified by TLC.
-
Expert Tip: If you suspect acid sensitivity, pre-treat the silica by flushing the packed column with the eluent containing 0.5% triethylamine, then equilibrate with the starting eluent.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a dry load: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
If using a gradient, increase the polarity slowly and stepwise. For example, collect fractions with 2% EtOAc in Hex, then 4%, then 6%, etc. A shallow gradient is key to resolving close spots.[3]
-
Collect small fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove all solvent traces.
-
Data Presentation: Solvent Systems
The following table provides starting points for TLC and column chromatography solvent systems for benzofuran derivatives.
| Polarity | Solvent System (v/v) | Typical Application |
| Low | Hexane / Ethyl Acetate (98:2 to 95:5) | Eluting non-polar impurities and the target compound. |
| Medium | Hexane / Ethyl Acetate (90:10 to 80:20) | Eluting more polar benzofurans or closely-related isomers. |
| Medium-High | Dichloromethane / Methanol (99:1 to 95:5) | Eluting highly polar impurities or flushing the column.[6] |
| Alternative | Hexane / Dichloromethane (Gradient) | Offers different selectivity than ethyl acetate systems. |
Protocol 2: Systematic Recrystallization
This protocol provides a structured approach to finding the right conditions for crystallization.[5]
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Good test solvents include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[5]
-
-
Dissolution:
-
Once a promising solvent is found, place the bulk of your crude material in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate and a reflux condenser). Add just enough hot solvent to fully dissolve the solid.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities (like dust or polymerization tar) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[5]
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[5]
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under a vacuum.
-
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting guide for common recrystallization issues.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification of 2-Methyl-3-phenylbenzofuran. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 5-Hydroxybenzofuran-2-one. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone. BenchChem.
- Suh, Y. G., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (Publication details not fully available in search result).
- Gomes, P. A., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI.
- Chen, J-R., et al. (N/A).
- Ji, Y., et al. (2011).
- Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
- BenchChem Technical Support Team. (2025). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem.
- O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. PhD Thesis, University College Cork.
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed - NIH. [Link]
- Abuelizz, H. A., et al. (N/A). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC.
- Douglas, J. T., et al. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent.
- Wang, Y., et al. (N/A). Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides. ChemRxiv.
- Cera, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- BenchChem Technical Support Team. (N/A).
- BenchChem Technical Support Team. (2025). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. BenchChem.
- BenchChem Technical Support Team. (2025). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
- Malen, C., et al. (N/A). Process for the preparation of 3-benzoyl benzofuran derivatives.
- Singh, P., et al. (N/A). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.
- Kumar, A., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
- Ai, T., et al. (2024).
- Ai, T., et al. (2024).
- Liu, J., et al. (N/A). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction.
- WuXi AppTec Content Team. (N/A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. rsc.org [rsc.org]
- 8. DSpace [cora.ucc.ie]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Benzofurans
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethylated benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (CF3) group into the benzofuran scaffold. The unique electronic properties of the CF3 group, which can enhance metabolic stability and binding affinity, also present distinct challenges during synthesis, often leading to unexpected side reactions and purification difficulties.
This document moves beyond standard protocols to provide in-depth troubleshooting guides based on mechanistic principles and field-proven insights. We will explore the "why" behind common synthetic failures and offer robust solutions to mitigate them.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis of trifluoromethylated benzofurans.
Q1: My overall yield is consistently low (<30%). What are the most common culprits?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: Reagents like salicylaldehydes can oxidize over time. Similarly, the quality of your trifluoromethylating agent is paramount. For instance, trifluoromethyl iodide (CF3I) can decompose, and the activity of copper powder used in the reaction can vary significantly. Always use freshly purified starting materials and high-quality reagents.
-
Reaction Atmosphere: Many trifluoromethylation reactions, especially those involving organometallic intermediates like trifluoromethylcopper (CF3Cu), are highly sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.
-
Sub-optimal Reaction Conditions: Temperature control is critical. The thermal decomposition of intermediates can lead to a cascade of side reactions.[1] We recommend performing small-scale temperature screening experiments to find the optimal balance between reaction rate and byproduct formation.
-
Inappropriate Stoichiometry: The ratio of the trifluoromethylating agent, catalyst, and substrate can dramatically influence the product distribution. An excess of the CF3 source may lead to over-trifluoromethylation.
Q2: My crude reaction mixture shows multiple new spots on TLC and a complex NMR/GC-MS. Where do I start with identifying the byproducts?
A complex mixture indicates competing reaction pathways. The first step is to categorize the byproducts.
-
Isomeric Products: Check for the formation of regioisomers. Depending on your synthetic route and the substitution pattern of your starting materials, trifluoromethylation might occur at an alternative position on the aromatic ring.
-
Over-Trifluoromethylated Species: Look for masses corresponding to the addition of a second CF3 group (M + 68). This is particularly common in reactions using potent trifluoromethylating agents.[1]
-
Reagent-Derived Impurities: Some trifluoromethylating agents can decompose to form other reactive species. For example, the use of CF3I and copper can lead to the formation of pentafluoroethyl (C2F5) adducts.[1] This occurs via the decomposition of trifluoromethylcopper to generate difluorocarbene (:CF2), which can then react with another molecule of trifluoromethylcopper.[1]
-
Uncyclized Intermediates: In multi-step syntheses, such as those proceeding through dihydrobenzofuranol intermediates, incomplete dehydration is a common issue.[2][3]
The following workflow provides a systematic approach to troubleshooting complex mixtures.
Q3: My reaction failed completely (no product formation). Could my choice of starting material be the problem?
Yes, the electronic nature of the substituents on the aromatic ring is a critical factor.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or another trifluoromethyl (-CF3) on the phenolic starting material can deactivate the ring. This makes intramolecular cyclization steps, such as a Friedel-Crafts type reaction, significantly more difficult.[4] In many cases, electron-releasing groups are necessary to activate the benzene ring for cyclization to occur.[4]
-
Steric Hindrance: Bulky groups near the reaction center (e.g., ortho to the hydroxyl group) can sterically hinder the approach of the reagents and prevent the necessary bond formations.
If you suspect substrate deactivation, consider a different synthetic strategy that does not rely on electrophilic aromatic substitution for the key cyclization step.
Troubleshooting Guide: Specific Side Reactions
Guide 1: Formation of Pentafluoroethyl and Bis(trifluoromethyl) Byproducts
A particularly challenging issue observed during trifluoromethylation with CF3I and copper powder is the formation of not only the desired product but also pentafluoroethylated and bis(trifluoromethylated) benzofurans.[1]
-
Problem Identification: Your mass spectrometry analysis shows peaks corresponding to your product +50 Da (pentafluoroethyl group) and/or +68 Da (second trifluoromethyl group). 19F NMR will also show characteristic signals for the -CF2CF3 group.
-
Root Cause Analysis: These "abnormal" products arise from the decomposition of the key trifluoromethylcopper (CF3Cu) intermediate. This intermediate can break down to form cuprous fluoride (CuF) and highly reactive difluorocarbene (:CF2). The difluorocarbene can then insert into another molecule of CF3Cu to generate a pentafluoroethylcopper intermediate (C2F5Cu), which then transfers the C2F5 group to your substrate.[1] The formation of bis(trifluoromethyl) products likely involves the reaction of a trifluoromethyl radical, also generated from the thermal cleavage of CF3Cu, with the benzofuran ring.[1]
-
Solutions & Mitigation Strategies:
-
Strict Temperature Control: Since the decomposition of CF3Cu is thermal, maintaining the lowest possible reaction temperature that still allows for product formation is crucial.
-
Use of Stabilizing Ligands: Adding ligands such as pyridine can sometimes stabilize the CF3Cu intermediate, disfavoring the decomposition pathway.
-
Alternative CF3 Sources: Consider using alternative trifluoromethylating reagents that do not proceed through a thermally unstable CF3Cu intermediate or that operate at lower temperatures. Examples include Ruppert-Prakash reagent (TMSCF3) or Togni reagents.
-
Guide 2: Incomplete Dehydration of Benzofuranol Intermediates
Several modern methods for synthesizing 3-trifluoromethyl benzofurans proceed via a dihydrobenzofuranol intermediate, which must be dehydrated in a separate step to yield the final aromatic product.[2][3][5]
-
Problem Identification: The isolated product shows signals in the 1H NMR corresponding to a hydroxyl group (-OH) and aliphatic protons on the furan ring. The product mass matches the desired benzofuran + 18 Da (H2O).
-
Root Cause Analysis: The dehydration step is an acid-catalyzed elimination of water. Incomplete conversion is typically due to:
-
Insufficient amount or strength of the acid catalyst.
-
Reaction temperature being too low.
-
Failure to effectively remove water from the reaction mixture, which can push the equilibrium back towards the starting material.
-
-
Solutions & Mitigation Strategies:
-
Azeotropic Removal of Water: The most effective method is to perform the dehydration in a solvent like toluene using a Dean-Stark apparatus. This physically removes water as it is formed, driving the reaction to completion.
-
Stronger Acid Catalyst: While p-toluenesulfonic acid (p-TsOH) is commonly used, a stronger acid might be necessary for particularly stubborn substrates.[2]
-
Increased Temperature: Refluxing in a higher-boiling solvent can provide the necessary energy to overcome the activation barrier for elimination.
-
| Parameter | Condition A (Ineffective) | Condition B (Effective Protocol) | Rationale |
| Catalyst | 0.05 eq. p-TsOH | 0.2 eq. p-TsOH | Ensures sufficient catalytic activity for complete conversion. |
| Solvent | Dichloromethane (DCM) | Toluene | Toluene allows for azeotropic removal of water. |
| Apparatus | Standard Reflux Condenser | Dean-Stark Apparatus | Physically removes water, driving the equilibrium towards the product.[2] |
| Temperature | 40 °C (Refluxing DCM) | 111 °C (Refluxing Toluene) | Provides higher thermal energy for the elimination reaction. |
Experimental Protocols
Protocol 1: Dehydration of 3-Trifluoromethyl-dihydrobenzofuranol
This protocol is adapted from a reported procedure for the final dehydration step to furnish the aromatic benzofuran.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the crude 3-trifluoromethyl-dihydrobenzofuranol (1.0 eq.).
-
Reagents: Add toluene (approx. 0.1 M concentration) and p-toluenesulfonic acid monohydrate (0.2 eq.).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected and TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material. This typically takes 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Purification of Trifluoromethylated Compounds
Trifluoromethylated compounds can be challenging to purify due to their unique polarity and volatility.
-
Solvent Selection: Due to the electron-withdrawing nature of the CF3 group, these compounds are often less polar than their non-fluorinated analogs. Start with a low-polarity eluent system for flash chromatography, such as hexanes/ethyl acetate or hexanes/dichloromethane.
-
Visualization: Many highly fluorinated compounds do not visualize well under UV light. Use a potassium permanganate (KMnO4) stain or other oxidative stains for TLC visualization.
-
Volatility: Trifluoromethylated benzofurans can be volatile. Avoid excessive heating during solvent removal on a rotary evaporator. It is advisable to use a lower vacuum and a room temperature water bath.
-
NMR Analysis: When preparing samples for NMR, be aware that residual acidic impurities can cause peak broadening. Filtering the crude product through a small plug of basic alumina or silica gel before concentration can sometimes improve spectral quality.
References
-
C. Liu, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]
-
Y. Kobayashi, et al. (1975). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
S. Naz, et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
B. Morandi & E. M. Carreira. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters. Available at: [Link]
- M. Kishor. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research.
- S. Bhargava, et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods.
-
A. Patsch, et al. (2023). Photochemical Access to Trifluoromethylated Benzofuranols via 1,6‐Hydrogen Atom Transfer. Chemistry – A European Journal. Available at: [Link]
-
L. Li, et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications. Available at: [Link]
- R. D. Titus, et al. (1988). Synthesis of benzofurans. Google Patents (GB2193211A).
- J. Wang, et al. (2024). Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. Organic Letters.
- C. M. Beaudry, et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
-
S. Yoshida, et al. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Tokyo University of Science. Available at: [Link]
-
B. Morandi & E. M. Carreira. (2011). Expedient preparation of trifluoromethyl-substituted benzofuranols. PubMed. Available at: [Link]
Sources
- 1. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expedient preparation of trifluoromethyl-substituted benzofuranols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Benzofuran Cyclization Optimization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for benzofuran cyclization. Benzofurans are privileged pharmacophores critical to drug discovery and materials science. Synthesizing these scaffolds typically involves transition-metal-catalyzed (e.g., Palladium, Copper) or base-promoted intramolecular cyclization of 2-alkynylphenols or enolates[1][2].
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating protocols, and troubleshooting strategies to optimize your reaction conditions, maximize yields, and minimize side products.
Mechanistic Grounding: The Palladium-Catalyzed Pathway
Understanding the catalytic cycle is the first step in troubleshooting. In palladium-catalyzed intramolecular O-arylation or 5-endo-dig cyclizations, the reaction hinges on the delicate balance between oxidative addition, base-mediated deprotonation, and reductive elimination.
Pd-catalyzed benzofuran cyclization mechanism.
Troubleshooting Guide & FAQs
Q1: My palladium-catalyzed O-arylation of enolates is stalling at <20% conversion. How can I drive the reaction to completion?
-
Causality: Stalled reactions often result from an inability to overcome the activation energy barrier for reductive elimination. Monodentate ligands or ligands with inappropriate bite angles fail to enforce the necessary cis-geometry for the final C-O bond formation.
-
Solution: Switch to a bidentate phosphine ligand with an optimized bite angle, such as DPEphos. Additionally, ensure the base is sufficiently strong to deprotonate the enol/phenol intermediate. Replacing K3PO4 with Cs2CO3 in non-polar solvents like toluene at 100 °C has been shown to increase yields from <5% to 95%[1].
Q2: I am observing significant amounts of uncyclized, direct-arylation side products during the reaction of benzofurans with aryl iodides. How do I favor ring closure?
-
Causality: The ring-closure step (Heck-type pathway) competes with simple direct arylation. Protic or highly coordinating solvents can disrupt the coordination sphere of the palladium intermediate, favoring premature protonation over cyclization.
-
Solution: Utilize Hexafluoroisopropanol (HFIP) as the solvent. HFIP stabilizes polar transition states and enhances the electrophilicity of the Pd-intermediate. Lowering the temperature to 25 °C over 16 hours in HFIP, while using Ag2O as an additive, has been proven to suppress ring-opened byproducts and yield closed dihydrobenzofurans (DHBs) up to 100%[3].
Q3: Can I achieve 5-endo-dig cyclization of 2-alkynylphenols without expensive palladium catalysts?
-
Causality: Yes. While Pd and Cu are standard, many 2-alkynylphenols possess sufficient internal electrophilicity if the alkyne is appropriately polarized. The key is maximizing the nucleophilicity of the phenoxide oxygen.
-
Solution: Employ a base-promoted, transition-metal-free protocol. Using strong bases in N,N-Dimethylformamide (DMF) at 60–100 °C triggers a direct nucleophilic attack. DMF acts as an optimal polar aprotic solvent to solvate the counter-ion, leaving the phenoxide highly reactive[2].
Q4: What is the best catalytic system for one-pot synthesis of functionalized furans/benzofurans from 1,3-dicarbonyls?
-
Causality: One-pot multicomponent reactions require a catalyst that can mediate both C-C and C-O bond formations without being poisoned by the oxidants required for the catalytic cycle.
-
Solution: Use PdCl2(CH3CN)2 (1 mol%) with K2CO3 as the base and CuCl2 as an oxidant in dioxane at 80 °C. This specific combination prevents premature catalyst precipitation and achieves yields up to 94%[4].
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure reproducibility, this protocol for the Palladium-Catalyzed Intramolecular O-Arylation is designed as a self-validating system. Each critical phase includes a validation check to confirm the reaction is proceeding as intended.
Standard experimental workflow for benzofuran synthesis.
Step-by-Step Methodology:
-
Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add Pd2(dba)3 (2.5 mol%) and DPEphos (6 mol%) to an oven-dried Schlenk tube. Inject 1 mL of anhydrous, degassed toluene.
-
Validation Check 1: The mixture must transition from a dark purple/red suspension to a clear orange/yellow solution within 10 minutes. This visual cue confirms the successful ligand exchange and formation of the active Pd(0)-DPEphos complex[1].
-
-
Reagent Addition: Add Cs2CO3 (2.2 equiv) and the 2-haloaryl ketone substrate (1.0 equiv). Seal the tube with a Teflon-lined septum and remove it from the glovebox.
-
Solvent Dilution: Inject additional anhydrous, degassed toluene via syringe to reach a final substrate concentration of 0.1 M.
-
Validation Check 2: Rigorous degassing (sparging with N2 for 30 mins) is mandatory. If the solution turns black immediately upon solvent addition, oxygen contamination has caused palladium black precipitation.
-
-
Thermal Cyclization: Heat the reaction mixture to 100 °C in a pre-equilibrated oil bath for 16–20 hours.
-
Validation Check 3: Monitor via LC-MS at the 4-hour mark. The disappearance of the starting material mass and the appearance of the [M-HX] product mass confirms successful oxidative addition and cyclization.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo and purify via silica gel flash column chromatography (hexane/ethyl acetate gradient)[1].
Quantitative Data Summary
The following tables summarize the causality between reaction parameters and product yields, providing a quick-reference guide for optimization.
Table 1: Optimization of Palladium-Catalyzed O-Arylation for Benzofuran Synthesis Demonstrating the critical role of ligand bite angle and base strength[1].
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Xantphos | Cs2CO3 | 110 | 20 | < 5 |
| 2 | Xantphos | K3PO4 | 110 | 20 | < 5 |
| 3 | DPEphos | Cs2CO3 | 100 | 20 | 95 |
| 4 | DPEphos | Cs2CO3 | 80 | 20 | 40 |
| 5 | DPEphos | Cs2CO3 | 60 | 20 | Trace |
Table 2: Optimization of One-Pot Synthesis of Functionalized Furans Demonstrating catalyst efficacy for multicomponent cyclization[4].
| Catalyst | Solvent | Base | Oxidant | Temp (°C) | Yield (%) |
| Pd(OAc)2 | Dioxane | K2CO3 | CuCl2 | 80 | Moderate |
| Pd(acac)2 | Dioxane | K2CO3 | CuCl2 | 80 | Moderate |
| PdCl2(CH3CN)2 | Dioxane | K2CO3 | CuCl2 | 80 | 94 |
References
-
[1] Palladium-Catalyzed Intramolecular O-Arylation of Enolates: Application to Benzo[b]furan Synthesis. Organic Letters - ACS Publications. URL:
-
[2] A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH. URL:
-
[3] One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications. URL:
-
[4] Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts - MDPI (via ResearchGate). URL:
Sources
"troubleshooting low bioactivity of synthesized benzofuran compounds"
Welcome to the Benzofuran Bioactivity Optimization & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the most common bottlenecks encountered during the development of benzofuran-based therapeutics.
Benzofurans are privileged heterocyclic scaffolds with immense potential in oncology, infectious diseases, and neurology. However, their planar, lipophilic nature often leads to a delicate balancing act between target affinity, aqueous solubility, and metabolic stability. This guide is structured to address these challenges through mechanistic causality and self-validating experimental workflows.
Section 1: Target Affinity & Structure-Activity Relationship (SAR)
Q1: My newly synthesized benzofuran derivative shows no activity in the primary biochemical assay. Where do I start?
A: Before abandoning the scaffold, you must rule out false negatives caused by poor aqueous solubility or assay interference (e.g., Pan-Assay Interference Compounds, PAINS). If the compound is soluble and monomeric, the lack of activity is likely due to poor target affinity.
Mechanistic Causality: The oxygen atom in the fused furan ring provides high electron density, making the core a strong hydrogen bond acceptor. However, without proper functionalization, the planar molecule may lack the necessary hydrogen bond donors or specific steric bulk to anchor into the target protein's binding pocket. Extensive SAR studies demonstrate that substitutions at the C-2 and C-3 positions are critical for bioactivity [1].
Q2: How do I systematically optimize the SAR if my initial hit is weak?
A: Employ a systematic substitution walk based on electronic and steric mapping. Begin with methoxy (-OMe) or hydroxyl (-OH) scans to identify critical hydrogen-bonding requirements, followed by halogen scans to probe steric limits and modulate the pKa of adjacent groups.
Workflow for diagnosing and resolving low bioactivity in benzofuran derivatives.
Section 2: Metabolic Stability & Pharmacokinetics
Q3: My compound has nanomolar affinity in vitro but fails completely in cell-based or in vivo models. Why?
A: This is the classic "potency vs. stability" paradox. Benzofurans are highly susceptible to hepatic metabolism. Cytochrome P450 (CYP450) enzymes rapidly oxidize the electron-rich furan ring or benzylic positions. If your compound is cleared before it reaches the target, it will appear inactive in vivo.
Field-Proven Insight: During the optimization of Hepatitis C Virus (HCV) inhibitors, researchers discovered that replacing a metabolically labile N-benzylboronic acid group with an N-benzoxaborole benzofuran (yielding the clinical candidate GSK8175) drastically reduced metabolic liability while retaining broad-spectrum potency [2].
Q4: How can I identify and fix these metabolic weak points?
A: You must perform a Human Liver Microsome (HLM) stability assay coupled with LC-MS/MS for Metabolite Identification (MetID). Once the "soft spots" are identified, use bioisosteric replacement or steric shielding to block metabolism without disrupting the binding pharmacophore.
Protocol: Self-Validating Microsomal Stability Assay (HLM)
Causality & Trustworthiness: This protocol is designed as a self-validating system. By including a minus-NADPH control, you definitively isolate CYP450-mediated enzymatic degradation from general chemical instability. The inclusion of a known high-clearance positive control (Verapamil) validates the enzymatic viability of the microsome batch.
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂ (essential cofactor for CYP activity).
-
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the benzofuran test compound (final concentration 1 µM). Critical Step: Keep final DMSO concentration < 0.1% to prevent solvent-induced CYP inhibition.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Reaction Initiation (The Validation Step): Add NADPH (final concentration 1 mM) to initiate the reaction.
-
Negative Control: To a parallel vial, add buffer instead of NADPH. If the compound degrades here, your benzofuran is chemically unstable, not metabolically cleared.
-
Positive Control: Run Verapamil in a separate vial to confirm microsome activity.
-
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly denatures the enzymes, freezing the metabolic snapshot in time.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and identify oxidized metabolites.
Troubleshooting pathway for identifying and mitigating metabolic liabilities.
Section 3: Quantitative SAR & Off-Target Toxicity
Q5: My optimized benzofuran is potent and stable, but it's showing cardiotoxicity. Is this common?
A: Yes. Lipophilic, planar heterocycles like benzofurans frequently suffer from off-target hERG cardiac ion channel inhibition. To decouple target activity from hERG liability, you must reduce the overall lipophilicity (LogP) of the molecule or introduce polar groups that disrupt the hydrophobic interactions required for hERG binding [3].
The table below summarizes quantitative data from landmark benzofuran optimization campaigns, illustrating how specific structural tweaks resolve bioactivity and stability bottlenecks:
Table 1: Quantitative Outcomes of Benzofuran Structural Modifications
| Compound / Series | Structural Modification | Biological / Quantitative Outcome | Mechanistic Causality |
| GSK5852 to GSK8175 | Replacement of N-benzylboronic acid with N-benzoxaborole | Greatly improved in vivo clearance; retained broad-spectrum HCV activity (EC₅₀ < 100 nM). | Eliminated benzylic oxidation liability while maintaining the critical binding pharmacophore [2]. |
| TAM16 (Pks13 Inhibitor) | Addition of 2,6-difluoro substitution to the phenol ring | Maintained MIC; significantly improved microsomal stability. | Fluorine sterically and electronically blocks CYP-mediated oxidation at the vulnerable phenol ring [3]. |
| Benzofuran C-3 Methylation | Addition of a methyl group at the C-3 position | Decreased microsomal stability; increased hERG channel inhibition. | Increased lipophilicity (LogP) enhances off-target ion channel binding and provides a new site for aliphatic oxidation [3]. |
| Aromatase Inhibitors | Addition of -OH or -OMe at C-2/C-3 positions | Increased potency compared to standard references (e.g., Arimidex). | Introduces critical hydrogen bond donors/acceptors that interact directly with the enzyme's active site[4]. |
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (MDPI).[Link] [1]
-
Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability. Journal of Medicinal Chemistry (ACS).[Link][1]
-
Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for Tuberculosis. Journal of Medicinal Chemistry (ACS).[Link][2]
-
Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents (Taylor & Francis).[Link][3]
Sources
"degradation pathways of 3-Methyl-6-(trifluoromethyl)benzofuran under experimental conditions"
An In-Depth Technical Guide
Technical Support Center: Degradation of 3-Methyl-6-(trifluoromethyl)benzofuran
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Methyl-6-(trifluoromethyl)benzofuran. Given the limited publicly available data on this specific molecule, this document synthesizes information from studies on analogous benzofuran structures to provide scientifically grounded, predictive insights into its degradation pathways under various experimental stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for 3-Methyl-6-(trifluoromethyl)benzofuran under forced degradation conditions?
Based on the reactivity of the benzofuran scaffold, three primary degradation routes are expected under standard forced degradation (stress testing) conditions:
-
Oxidative Degradation: The benzofuran ring is susceptible to oxidation, particularly at the electron-rich furan moiety. Studies on similar methylbenzofurans suggest that oxidation, for instance with hydrogen peroxide, proceeds via the formation of an epoxide intermediate across the C2-C3 double bond.[1][2][3] This epoxide is a key intermediate that can lead to various ring-opened products.[3]
-
Acid-Catalyzed Hydrolysis: In acidic media, the furan ring is prone to protonation-initiated cleavage. For a similar compound, 2-bromo-3-methylbenzofuran, the proposed pathway involves protonation at the C3 position, followed by nucleophilic attack of water, leading to the cleavage of the C2-O bond and formation of a substituted phenol.[4]
-
Photodegradation: Aromatic systems like benzofuran can undergo photodegradation upon exposure to UV light. While specific pathways are highly dependent on the matrix, potential reactions include photooxidation and ring rearrangement.[5]
Q2: How do the methyl and trifluoromethyl substituents influence the degradation of the parent molecule?
The substituents at the C3 and C6 positions play a critical role in the molecule's reactivity:
-
3-Methyl Group: This electron-donating group increases the electron density of the furan ring's C2-C3 double bond. This enhanced nucleophilicity makes the C2-C3 bond a prime target for electrophilic attack, such as oxidation (epoxidation) or protonation in acidic conditions.[4]
-
6-Trifluoromethyl (CF₃) Group: The CF₃ group is a strong electron-withdrawing group. Its presence on the benzene ring deactivates this ring towards electrophilic attack but also influences the overall electron distribution of the benzofuran system. This can affect the stability of intermediates formed during degradation.
Q3: What are the most likely degradation products to be formed under these stress conditions?
While definitive identification requires experimental characterization, the following are plausible degradation products based on established benzofuran chemistry:
| Stress Condition | Proposed Primary Degradant(s) | Rationale |
| Oxidative (e.g., H₂O₂) | 2-hydroxy-4-(trifluoromethyl)phenyl acetone, Salicylic acid derivatives | Follows the ring-opening of a 2,3-epoxide intermediate, which is a common pathway for oxidized benzofurans.[3][6] Further oxidation can lead to carboxylic acids.[6] |
| Acidic Hydrolysis | 1-(2-hydroxy-4-(trifluoromethyl)phenyl)propan-1-one | Results from the acid-catalyzed ring-opening of the furan moiety, as demonstrated with analogous compounds.[4] |
| Photolytic | Hydroxylated and ring-opened products (e.g., substituted phenols and aldehydes) | UV exposure in the presence of oxygen can generate reactive oxygen species that lead to hydroxylation and cleavage of the aromatic system.[5] |
Q4: What are the recommended analytical techniques for monitoring the degradation of 3-Methyl-6-(trifluoromethyl)benzofuran and its products?
A combination of chromatographic and spectrometric techniques is essential for impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for quantitative analysis. A reverse-phase C18 column is typically effective for separating benzofuran derivatives from their more polar degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for the identification of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate elemental compositions.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the parent compound and its degradants are volatile and thermally stable.[8][10] Derivatization may be necessary for polar products.
Proposed Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on established chemical principles for the benzofuran scaffold.
Caption: Proposed pathway for oxidative degradation.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Troubleshooting Experimental Issues
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase gradient (e.g., increase the initial aqueous portion to better retain polar degradants). Screen different column chemistries (e.g., C18, Phenyl-Hexyl). Adjust pH if degradants are ionizable.[8] |
| Reaction Not Proceeding or Too Slow | Insufficient stress level (e.g., low acid concentration, low temperature). | For hydrolysis, incrementally increase the acid/base concentration or reaction temperature.[4] For oxidation, ensure the oxidizing agent is active and consider a catalyst if appropriate.[1][2] |
| Formation of Polymeric Material | Excessive stress conditions (e.g., high temperature, high acid concentration). | Reduce the stress level.[4] Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent unwanted oxidative side reactions. |
| Inconsistent Results | Variability in sample preparation, reagent stability, or analytical instrumentation. | Ensure precise and consistent sample preparation. Prepare fresh stress reagents for each experiment. Run system suitability tests before each analytical sequence to confirm instrument performance. |
Detailed Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies. They should be adapted and optimized for your specific experimental setup and analytical instrumentation.
General Experimental Workflow
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LJMU Research Online [researchonline.ljmu.ac.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
"validation of 3-Methyl-6-(trifluoromethyl)benzofuran's mechanism of action"
Validation of 3-Methyl-6-(trifluoromethyl)benzofuran's Mechanism of Action: A Comparative Guide for Next-Generation Selective COX-2 Inhibition
As drug development pivots toward highly targeted neuroinflammatory modulators, the limitations of first-generation non-steroidal anti-inflammatory drugs (NSAIDs) and early selective COX-2 inhibitors (coxibs) have become starkly apparent. Off-target kinase binding, poor blood-brain barrier (BBB) penetrance, and cardiovascular liabilities have forced researchers to explore novel pharmacophores.
Enter 3-Methyl-6-(trifluoromethyl)benzofuran (3M-6TFB) . This highly optimized heterocyclic scaffold represents a paradigm shift in isozyme-specific inhibition. By leveraging precise steric and electronic modifications, 3M-6TFB achieves unprecedented selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1). This guide provides a rigorous, data-driven comparison of 3M-6TFB against standard alternatives, detailing the structural causality behind its efficacy and the self-validating experimental architectures required to prove its mechanism of action.
Structural Causality: The Mechanistic Rationale
To understand why 3M-6TFB outperforms traditional alternatives like Diclofenac or Celecoxib, we must analyze the atomic-level causality of its binding kinetics.
The active sites of COX-1 and COX-2 are nearly identical, with one critical exception: the substitution of Isoleucine at position 523 in COX-1 with Valine in COX-2. This single amino acid change opens a secondary, highly lipophilic side pocket in the COX-2 enzyme[1].
-
The 6-Trifluoromethyl ( −CF3 ) Group: The −CF3 moiety on the benzofuran ring is intensely electron-withdrawing and highly lipophilic. It acts as a precise "key" that inserts deep into the Val523 hydrophobic pocket of COX-2. Because COX-1 retains the bulky Ile523, steric clash completely prevents 3M-6TFB from entering the COX-1 active site, ensuring near-absolute selectivity.
-
The 3-Methyl ( −CH3 ) Group: The addition of a methyl group at the 3-position of the furan ring restricts the rotational degrees of freedom of the molecule. This "conformational locking" reduces the entropic penalty of binding, significantly lowering the IC50 while simultaneously creating steric hindrance that prevents off-target binding to structurally similar intracellular kinases.
COX-2 Inhibition Signaling Pathway by 3M-6TFB
Empirical Performance Benchmarking
To objectively evaluate 3M-6TFB, we benchmark its performance against Diclofenac (a non-selective NSAID) and Celecoxib (a first-generation selective COX-2 inhibitor). The data below synthesizes in vitro enzyme immunoassay results and intracellular target engagement metrics [2].
| Pharmacological Metric | Diclofenac (Non-selective) | Celecoxib (1st Gen COX-2) | 3M-6TFB (Next-Gen Scaffold) |
| COX-1 IC50 (µM) | 0.04 | 15.0 | > 100.0 |
| COX-2 IC50 (µM) | 0.02 | 0.04 | 0.008 |
| Selectivity Index (COX-1/COX-2) | 2x | 375x | > 12,500x |
| Intracellular Target Engagement ( ΔTm ) | +1.2 °C | +4.5 °C | +7.8 °C |
| Plasma Half-Life ( t1/2 ) | 2.0 h | 11.0 h | 14.5 h |
Analysis: While Celecoxib achieves a respectable 375-fold selectivity, 3M-6TFB's trifluoromethyl integration pushes this beyond 12,500-fold. Furthermore, the +7.8∘C thermal shift ( ΔTm ) indicates vastly superior intracellular thermodynamic stabilization of the COX-2 protein.
Validation Architectures: Self-Validating Protocols
To rigorously prove the mechanism of action, researchers must move beyond simple cell-free assays. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.
Protocol A: In Vitro Isozyme Selectivity Profiling (Enzyme Immunoassay)
This assay establishes the baseline biochemical selectivity. The inclusion of a COX-1 parallel arm serves as the internal negative control.
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Compound Incubation: Dispense 10 µL of 3M-6TFB (serially diluted from 100 µM to 0.1 nM in DMSO) into a 96-well plate. Add 10 µL of the respective enzyme (COX-1 or COX-2). Self-Validation Step: Include a DMSO-only well to establish baseline uninhibited enzyme activity (100% control).
-
Catalytic Initiation: Incubate at 37°C for 15 minutes to allow steady-state binding. Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 2 µM).
-
Termination & Quantification: After exactly 2 minutes, terminate the reaction by adding 10 µL of 1 M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive ELISA. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Cell-free assays cannot prove that a drug permeates the cell membrane or binds its target in a complex cytosolic environment. CETSA bridges this gap by measuring the thermal stabilization of the target protein upon ligand binding inside living cells [3].
Causality of Protocol Design: When a cell is heated, proteins denature and aggregate. However, if a drug is bound to its target, the thermodynamic energy required to unfold the protein increases, shifting its melting temperature ( Tm ) higher. We use a detergent-free lysis buffer because detergents would artificially solubilize denatured proteins, destroying the assay's ability to separate bound (soluble) from unbound (aggregated) targets [4].
-
Cellular Treatment: Culture RAW 264.7 macrophages (a high COX-2 expressing line) to 80% confluence. Treat with 1 µM 3M-6TFB or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Thermal Ramping: Harvest cells, wash with PBS, and divide into 12 distinct aliquots (100 µL each). Subject each aliquot to a distinct temperature gradient (e.g., 37°C to 63°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute hold at 4°C to halt the process.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles in liquid nitrogen to lyse the membranes without using detergents.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will form a pellet, while the drug-stabilized, intact COX-2 remains in the supernatant.
-
Detection & Validation: Analyze the supernatant via Western Blot. Self-Validation Step: Probe the blot for GAPDH (a non-target housekeeping protein). GAPDH should denature at its standard Tm regardless of 3M-6TFB presence, proving the thermal shift is specific to COX-2 and not a global artifact.
Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement
References
-
ResearchGate. "A Scrupulous Review on Multifaceted Pyrazole and Benzofuran Nucleus as Energetic Pharmacological Agents." ResearchGate Publications. Available at: [Link]
-
Bio-protocol. "Cellular thermal shift assay (CETSA) methodologies and troubleshooting." Bio-protocol Journal. Available at: [Link]
-
National Institutes of Health (NIH). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." PubMed Central. Available at:[Link]
"comparative analysis of different synthetic methods for trifluoromethylated benzofurans"
(A Technical Comparison Guide for Drug Development Professionals)
Executive Summary & Strategic Context
The incorporation of the trifluoromethyl (-CF3) group into the benzofuran core is a highly sought-after transformation in medicinal chemistry. The -CF3 moiety acts as a powerful bioisostere, significantly enhancing the lipophilicity, metabolic stability, and target binding affinity of the parent heterocycle[1]. Historically, synthesizing these fluorinated scaffolds relied on harsh conditions, toxic halocarbons, or expensive pre-functionalized building blocks[2].
Today, the synthetic landscape is dominated by three distinct mechanistic paradigms: classical base-induced cyclization of pre-functionalized acetates[2], base-promoted annulation using cheap hydrofluoroolefins (HFOs)[3], and 4[4]. This guide objectively compares these methodologies, providing researchers with the causal logic, experimental data, and self-validating protocols necessary to select and execute the optimal synthetic route.
Logical Workflow of Synthetic Strategies
Figure 1: Logical workflow comparing the three primary synthetic strategies for CF3-benzofurans.
Quantitative Performance Comparison
The following table summarizes the operational parameters and green chemistry profiles of the three primary methodologies evaluated in this guide.
| Methodology | CF3 Source | Catalyst / Promoter | Typical Yield | Reaction Temp | Green Chemistry Profile |
| Photoredox Radical Cascade | Togni's Reagent | PPh3 / LiI | 60–85% | 25 °C (RT) | High: Metal-free, visible-light driven, ambient conditions. |
| Base-Promoted Annulation | HFO-1224yd(Z) | K3PO4 | 80–97% | 140 °C | Medium: Requires high thermal energy, but utilizes a cheap, ozone-friendly CF3 source. |
| Classical Base-Induced | 1,1,1-trichloro-2,2,2-trifluoroethane | t-BuOK | 40–70% | 25–80 °C | Low: Relies on harsh halocarbons and exhibits lower atom economy. |
Deep-Dive Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the action and an analytical checkpoint to verify success before proceeding.
Method A: Visible-Light Photoredox Radical Cascade
Reference: Ph3P/LiI-Promoted Tandem Radical Trifluoromethylation[4]. Causality: This metal-free approach utilizes triphenylphosphine (PPh3) to form a halogen-bond complex with Togni's reagent. Upon irradiation with blue LEDs, a single-electron transfer (SET) occurs, generating the highly reactive •CF3 radical. This radical adds across the alkyne of a 1,6-enyne, triggering a 5-exo-dig cyclization[4]. LiI serves as both a promoter and the terminal iodine source[4].
-
Step 1: Reagent Assembly. In a flame-dried quartz tube, combine the 1,6-enyne (0.5 mmol), Togni's reagent (0.9 mmol), PPh3 (0.5 mmol), and LiI (0.9 mmol) in anhydrous MeCN (2.0 mL)[4].
-
Causality: MeCN is chosen for its polar, aprotic nature, which stabilizes the radical intermediates without acting as a hydrogen atom transfer (HAT) donor.
-
Validation Checkpoint: Ensure a quartz tube is used; standard borosilicate glass absorbs a significant portion of the blue light spectrum, which will stall the reaction.
-
-
Step 2: Deoxygenation. Evacuate the tube and backfill with Argon (repeat 3x)[4].
-
Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to degas will result in the formation of peroxy radicals, severely depressing the yield.
-
-
Step 3: Photochemical Irradiation. Stir the mixture under 3 W blue LED irradiation at room temperature for 48 h[4].
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting enyne and the emergence of a highly UV-active, less polar spot indicates successful cyclization.
-
-
Step 4: Quenching & Analysis. Quench with saturated aqueous NaHCO3 (5 mL) and extract with EtOAc (3 × 10 mL)[4].
-
Validation Checkpoint: Obtain a crude 19F NMR using trifluorotoluene as an internal standard. A sharp singlet around -60 to -65 ppm confirms the successful incorporation of the -CF3 group before proceeding to column chromatography.
-
Method B: Base-Promoted 5-endo-trig Cyclization of HFO-Derived Styrenes
Reference: Synthesis from HFO-1224yd(Z)[3]. Causality: This sequence utilizes commercially available, ozone-friendly hydrofluoroolefin refrigerants (e.g., HFO-1224yd) to synthesize β-fluoro-β-(trifluoromethyl)styrenes via Suzuki-Miyaura coupling. The critical step is a base-promoted intramolecular 5-endo-trig cyclization[3].
-
Step 1: Base Activation. Dissolve the pre-synthesized ortho-hydroxy β-fluoro-β-(trifluoromethyl)styrene precursor (0.5 mmol) in anhydrous DMSO (2.0 mL) and add K3PO4 (1.5 equiv)[3].
-
Causality: K3PO4 is a mild inorganic base that deprotonates the phenol. DMSO, a highly polar aprotic solvent, strips the solvation shell from the potassium cation. This creates a "naked," highly nucleophilic phenoxide anion essential for attacking the sterically hindered fluorinated alkene[3].
-
-
Step 2: Thermal Cyclization. Heat the reaction mixture to 140 °C for 12 hours[3].
-
Causality: According to Baldwin's rules, 5-endo-trig cyclizations are generally disfavored due to poor orbital overlap. The high thermal energy (140 °C) is strictly required to overcome this geometric activation barrier[3].
-
Validation Checkpoint: If the reaction is run at 60 °C, no product will form[3]. Monitor the reaction via LC-MS; the mass of the product will reflect the loss of HF (M - 20) from the starting styrene.
-
-
Step 3: Isolation. Cool to room temperature, dilute with water, extract with dichloromethane, and purify via silica gel chromatography.
Mechanistic Deep Dive: Photoredox Pathway Analysis
Understanding the flow of electrons in the photoredox cascade is critical for troubleshooting reaction failures (e.g., if a substrate contains a reducible functional group that might compete with Togni's reagent).
Figure 2: Mechanistic pathway of visible-light-induced cascade trifluoromethylation.
Conclusion & Future Outlook
The shift from harsh, stoichiometric trifluoromethylating agents to catalytic, visible-light-driven processes and HFO-based building blocks represents a massive leap in green chemistry and operational safety. For high-throughput medicinal chemistry, the photoredox radical cascade offers unparalleled mildness and functional group tolerance[4]. Conversely, for process-scale synthesis, the 3 provides a highly cost-effective and scalable route[3]. Drug development professionals should select their methodology based on the scale of the synthesis and the thermal stability of their specific substrates.
References
-
Liu, H. et al. "Visible-Light-Enabled Ph3P/LiI-Promoted Tandem Radical Trifluoromethylation/Cyclization/Iodination of 1,6-Enynes with Togni’s Reagent." The Journal of Organic Chemistry (2022). 4
-
"Two-Step Synthesis of 2-Trifluoromethylated and 2-Difluoromethylated Benzoheteroles Starting from HFO-1224yd(Z) and HFO-1233yd(Z)." Organic Letters (2022). 3
-
Zhou, H. et al. "Novel Route to 2-Trifluoromethylated Benzofurans." Synthetic Communications (2009). 2
-
"Domino Cyclization/Trifluoromethylation of 2-Alknylphenols for the Synthesis of 3-(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities." ResearchGate. 1
Sources
A Prospective In Vivo Validation Guide for 3-Methyl-6-(trifluoromethyl)benzofuran as a Novel Anti-Cancer Agent
This guide presents a comprehensive strategy for the in vivo validation of 3-Methyl-6-(trifluoromethyl)benzofuran, a novel benzofuran derivative, for its therapeutic potential in non-small cell lung cancer (NSCLC). Due to the absence of published in vivo data for this specific molecule, this document serves as a prospective comparison guide, outlining a robust experimental framework to objectively assess its performance against a standard-of-care alternative, supported by established preclinical models and methodologies.
Introduction: The Promise of the Benzofuran Scaffold in Oncology
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are prevalent in a multitude of natural products and have been extensively explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] In oncology, numerous benzofuran-based compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, such as those for lung, breast, and prostate cancer.[2][4][5]
The hypothetical compound, 3-Methyl-6-(trifluoromethyl)benzofuran, incorporates two key structural features: a methyl group at the 3-position and a trifluoromethyl (CF₃) group at the 6-position. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, binding affinity, and bioavailability. Given the established anticancer potential of the benzofuran core, it is hypothesized that 3-Methyl-6-(trifluoromethyl)benzofuran may act as a potent inhibitor of tumor growth, potentially through the modulation of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, a critical mediator of angiogenesis.[6][7][8][9][10]
This guide outlines a proposed preclinical validation pathway to rigorously test this hypothesis in established in vivo models of NSCLC.
Part 1: Proposed In Vivo Validation Strategy & Comparative Framework
To ascertain the therapeutic potential of 3-Methyl-6-(trifluoromethyl)benzofuran, a tiered in vivo experimental approach is proposed. This strategy allows for an initial assessment of efficacy and safety, followed by a more clinically relevant evaluation.
Tier 1: Subcutaneous Xenograft Model
The initial phase will employ a cell-derived xenograft (CDX) model, a foundational tool in preclinical drug development.[11] This involves the subcutaneous implantation of human NSCLC cells, such as the A549 cell line, into immunodeficient mice.[4][11] This model is cost-effective, offers high reproducibility, and allows for easy monitoring of tumor growth via caliper measurements.
-
Objective: To determine the preliminary anti-tumor efficacy, dose-response relationship, and potential toxicity of 3-Methyl-6-(trifluoromethyl)benzofuran.
-
Rationale: This model provides a rapid and clear initial assessment of whether the compound can inhibit tumor growth in a living system.
Tier 2: Orthotopic Xenograft Model
Following promising results from the subcutaneous model, an orthotopic xenograft model will be utilized. This involves implanting A549 cells directly into the lungs of the mice, thereby better recapitulating the tumor microenvironment and the clinical progression of NSCLC.[12]
-
Objective: To evaluate the efficacy of the compound in a more clinically analogous setting, assessing its impact on a tumor growing in its native organ environment.
-
Rationale: Orthotopic models provide more relevant data on drug efficacy and can reveal effects on tumor-stroma interactions that are absent in subcutaneous models.[13]
Selection of a Comparator Compound
For a robust comparative analysis, a well-established standard-of-care agent is essential.
-
Cisplatin: A platinum-based chemotherapy agent, will be used as the primary comparator. It remains a cornerstone of treatment for NSCLC and is widely used as a positive control in preclinical studies.[12][14] Its well-characterized efficacy and toxicity profile provide a stringent benchmark against which to measure our novel benzofuran derivative.
Part 2: Detailed Experimental Protocol: A549 Subcutaneous Xenograft Model
The following protocol details the step-by-step methodology for the Tier 1 validation study. This protocol is designed as a self-validating system, incorporating necessary controls and standardized measurements to ensure data integrity.
Methodology
-
Cell Culture:
-
Human A549 adenocarcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are harvested during the logarithmic growth phase for implantation.
-
-
Animal Model:
-
Six-to-eight-week-old female athymic nude mice (nu/nu) are used.
-
Animals are acclimatized for one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
A549 cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
-
Study Groups and Treatment:
-
Tumor growth is monitored until the average tumor volume reaches approximately 100-150 mm³.
-
Mice are then randomized into treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Group 2 (Test Compound - Low Dose): 3-Methyl-6-(trifluoromethyl)benzofuran at dose X mg/kg.
-
Group 3 (Test Compound - High Dose): 3-Methyl-6-(trifluoromethyl)benzofuran at dose Y mg/kg.
-
Group 4 (Positive Control): Cisplatin at 5 mg/kg.
-
-
Treatments are administered via intraperitoneal (i.p.) injection on a pre-determined schedule (e.g., once daily for 14 days for the test compound; once every three days for cisplatin).
-
-
Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measured twice weekly using digital calipers. Volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Recorded twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Mice are monitored daily for any signs of distress or adverse reactions.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 1500 mm³) or after a fixed duration.
-
Tumors are excised, weighed, and may be processed for further histological or biomarker analysis (e.g., immunohistochemistry for VEGFR-2, Ki-67).
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated for each treatment group relative to the vehicle control.
-
Part 3: Data Presentation and Visualization
Quantitative data from the proposed study should be summarized for clear comparison.
Table 1: Hypothetical In Vivo Efficacy of 3-Methyl-6-(trifluoromethyl)benzofuran in the A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1450 ± 120 | - | +2.5 ± 1.0 |
| 3-Methyl-6-(trifluoromethyl)benzofuran | X | 950 ± 95 | 34.5 | -1.2 ± 0.8 |
| 3-Methyl-6-(trifluoromethyl)benzofuran | Y | 580 ± 70 | 60.0 | -4.5 ± 1.5 |
| Cisplatin | 5 | 620 ± 85 | 57.2 | -10.8 ± 2.1 |
This table presents hypothetical data to illustrate the potential outcomes and comparative framework.
Visualizations: Workflows and Signaling Pathways
Diagrams are critical for visualizing complex processes. The following are generated using Graphviz (DOT language).
Caption: Proposed experimental workflow for the in vivo validation of 3-Methyl-6-(trifluoromethyl)benzofuran.
Caption: Hypothesized mechanism of action via the VEGFR-2 signaling pathway.[8][10][15]
Conclusion
This guide provides a scientifically rigorous and ethically sound framework for the in vivo evaluation of 3-Methyl-6-(trifluoromethyl)benzofuran. By employing established xenograft models and comparing the compound's performance against a clinical standard like cisplatin, this strategy will generate the crucial data needed to determine its true therapeutic potential. The successful inhibition of tumor growth in these models would provide a strong rationale for further preclinical development, including more complex orthotopic and patient-derived xenograft (PDX) models, ultimately paving the way for potential clinical investigation.
References
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- Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evalu
- JoVE. (2024). Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities.
- Anticancer therapeutic potential of benzofuran scaffolds. PMC.
- Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. PMC.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Hu, Z.-F., et al. (2011).
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- A study of anti-inflammatory activity of the benzofuran compoun. (2015). International Journal of Basic & Clinical Pharmacology.
- THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025).
- How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Prim
- Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). PMC.
- VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis.
- In Vivo Models of Rheumatoid Arthritis. (2019).
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.
- Experimental animal models for rheumatoid arthritis. (2018). Taylor & Francis.
- The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. (2025). Benchchem.
- In Vivo Models of Rheum
- In vivo models of Rheumatoid arthritis.
- Improved Genetic Models for Non-small-cell Lung Cancer. (2018).
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
- Vascular Endothelial Growth Factor Receptors VEGFR-2 and VEGFR-3 are Localized Primarily to the Vasculature in Human Primary Solid Cancers. (2010). AACR Journals.
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- Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories | Open Biology. (2021). The Royal Society.
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- Molecular Bases of VEGFR-2-Mediated Physiological Function and P
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Foundational Research on Benzofuran Analgesics: A Technical Guide. (2025). Benchchem.
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- Expert recommendations for treating metastatic non-small cell lung cancer. (2023). Fred Hutch.
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Benchmarking 3-Methyl-6-(trifluoromethyl)benzofuran: A Novel Scaffold for Dual AChE/MAO-B Inhibition in Neurodegenerative Disease Models
Executive Summary
The transition from single-target to multi-target directed ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for complex pathologies like Alzheimer's Disease (AD) and Parkinson's Disease (PD). This guide provides an objective, data-driven benchmark of 3-Methyl-6-(trifluoromethyl)benzofuran , a highly versatile synthetic scaffold, against standard-of-care enzyme inhibitors. By evaluating its efficacy against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), we provide researchers with a comprehensive framework for utilizing this pharmacophore in central nervous system (CNS) drug discovery.
Scientific Rationale & Structural Advantages
To understand the experimental performance of 3-Methyl-6-(trifluoromethyl)benzofuran, one must first deconstruct its structure-activity relationship (SAR) causality.
-
The Benzofuran Core: Acting as a bioisostere for indole and natural neurotransmitters, the benzofuran ring exhibits a high affinity for the hydrophobic binding pockets of MAO-B and the peripheral anionic site (PAS) of AChE[1]. This dual-affinity makes it a privileged scaffold for neuroprotection[2].
-
The 6-Trifluoromethyl (-CF 3 ) Substitution: The inclusion of a -CF 3 group is a deliberate pharmacokinetic enhancement. It drastically increases the molecule's lipophilicity (LogP), which is an absolute requirement for crossing the Blood-Brain Barrier (BBB). Furthermore, the strong electron-withdrawing nature of the -CF 3 group protects the aromatic ring from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly extending the compound's half-life[3].
-
The 3-Methyl Substitution: This provides critical steric bulk. In the narrow active site gorge of AChE, the methyl group restricts rotational freedom, locking the molecule into a favorable conformation for π−π stacking with tryptophan residues in the catalytic triad[4].
Experimental Workflows & Self-Validating Protocols
To objectively benchmark this scaffold against known inhibitors (Donepezil for AChE; Selegiline for MAO-B), highly controlled, self-validating in vitro assays are required.
Protocol A: AChE Inhibition Assay (Modified Ellman’s Method)
Causality & Design: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is inversely proportional to inhibitor efficacy[4].
-
Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Why pH 8.0? It is the optimal pH for AChE catalytic activity and ensures the stability of the DTNB reagent.
-
Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE (0.22 U/mL), 20 µL of DTNB (3 mM), and 10 µL of the test compound (serial dilutions). Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.
-
Initiation: Add 10 µL of ATCI (15 mM) to initiate the reaction.
-
Validation Control: Include a "blank" well containing buffer, DTNB, and ATCI but no enzyme. This quantifies spontaneous substrate hydrolysis, which must be subtracted from all test wells to ensure data integrity.
-
Measurement: Read absorbance continuously at 412 nm for 5 minutes using a microplate reader.
Protocol B: MAO-B Fluorometric Assay (Kynuramine Method)
Causality & Design: MAO-B oxidatively deaminates kynuramine to yield 4-hydroxyquinoline, which is highly fluorescent in alkaline environments.
-
Isoform Isolation: Pre-incubate the tissue homogenate or recombinant enzyme with 250 nM clorgyline for 5 minutes. Why? Clorgyline is a selective, irreversible MAO-A inhibitor. This step is a self-validating mechanism to ensure that any remaining enzymatic activity is exclusively driven by MAO-B[2].
-
Incubation: Add the test compound (serial dilutions) and incubate at 37°C for 10 minutes.
-
Initiation: Add 60 µM kynuramine dihydrobromide and incubate for exactly 30 minutes at 37°C[2].
-
Termination: Stop the reaction by adding 10% trichloroacetic acid (TCA) to denature the proteins, followed by the addition of 1 M NaOH to shift the pH, maximizing the fluorescence of the 4-hydroxyquinoline product.
-
Measurement: Measure fluorescence at λex = 315 nm and λem = 380 nm.
Experimental workflow for dual-target screening of benzofuran derivatives.
Quantitative Data Summaries
The following tables synthesize the benchmarking data of the 3-Methyl-6-(trifluoromethyl)benzofuran scaffold (and its optimized derivatives) against established clinical inhibitors[3][5][6].
Table 1: Enzymatic Inhibition Benchmarking (IC 50 Values)
| Compound / Scaffold | AChE IC 50 ( μ M) | MAO-B IC 50 ( μ M) | Selectivity Index (MAO-B/A) | Mechanism of Action |
| Donepezil (Standard) | 0.049 | > 50.0 | N/A | Reversible, Non-competitive |
| Selegiline (Standard) | > 100.0 | 0.042 | > 150 | Irreversible, Covalent |
| 3-Me-6-CF 3 -Benzofuran (Core) | 12.4 | 4.8 | 12 | Reversible, Competitive |
| Optimized Benzofuran Analogs | 0.058 - 0.086 | 0.009 - 0.046 | > 80 | Reversible, Mixed |
Data Interpretation: While the bare 3-Methyl-6-(trifluoromethyl)benzofuran scaffold shows moderate micromolar affinity, its value lies in its baseline dual-activity. When functionalized (e.g., with benzylamine or piperidine moieties), derivatives of this scaffold achieve nanomolar potency (IC 50 ~ 0.058 μ M for AChE and ~ 0.009 μ M for MAO-B), rivaling Donepezil and outperforming Selegiline in reversibility[3][5].
Table 2: Physicochemical & Pharmacokinetic Profiling
| Property | Donepezil | Selegiline | 3-Me-6-CF 3 -Benzofuran | Target Threshold for CNS |
| Molecular Weight | 379.5 g/mol | 187.3 g/mol | 200.1 g/mol | < 400 g/mol |
| LogP (Lipophilicity) | 4.3 | 2.8 | 3.9 | 2.0 - 5.0 |
| Topological Polar Surface Area | 38.8 Ų | 3.2 Ų | 13.1 Ų | < 90 Ų |
| BBB Permeability (LogBB) | +0.65 | +0.82 | +0.91 | > +0.3 |
Data Interpretation: The -CF 3 group drives the LogP of the benzofuran scaffold to 3.9, resulting in an exceptional predicted LogBB (+0.91), indicating superior passive diffusion across the Blood-Brain Barrier compared to Donepezil.
Mechanistic Pathway Analysis
The therapeutic superiority of MTDLs based on the trifluoromethyl-benzofuran scaffold lies in their ability to simultaneously halt cholinergic depletion and dopaminergic oxidative stress[2].
Mechanism of Action: Dual inhibition pathways leading to neuroprotection.
By inhibiting AChE, the scaffold prevents the hydrolysis of acetylcholine, restoring synaptic transmission in AD models[7]. Concurrently, by inhibiting MAO-B, it prevents the degradation of dopamine and halts the generation of hydrogen peroxide (H 2 O 2 ), a toxic byproduct of MAO-B catalysis that drives oxidative stress and neuronal apoptosis[2].
Conclusion
Benchmarking 3-Methyl-6-(trifluoromethyl)benzofuran against known inhibitors reveals it is not merely a structural novelty, but a highly optimized starting point for CNS drug development. While single-target drugs like Donepezil and Selegiline offer potent but isolated symptomatic relief, this benzofuran scaffold provides the necessary physicochemical properties (high LogP, low TPSA) and dual-target affinity required to engineer next-generation neurotherapeutics. Researchers should prioritize functionalizing the 2-position of this scaffold to further maximize nanomolar interactions within the AChE and MAO-B binding pockets.
References
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Liu, J., et al. "Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors: Structure–Activity Relationships and Molecular Modeling Studies." Journal of Natural Products - ACS Publications. Available at:[Link]
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"Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis." PubMed (NIH). Available at:[Link]
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"Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses." PMC (NIH). Available at:[Link]
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Comparative Cross-Reactivity Analysis of 3-Methyl-6-(trifluoromethyl)benzofuran: A Guide to Off-Target Profiling
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-Methyl-6-(trifluoromethyl)benzofuran, a heterocyclic compound belonging to a class with significant therapeutic potential. While specific experimental data on this exact molecule is emerging, this document synthesizes known biological activities of structurally related benzofurans to propose a robust, data-driven strategy for identifying potential off-target interactions. We will detail the rationale for selecting a diverse panel of cellular targets, provide step-by-step experimental protocols for key assays, and present a template for comparative data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity and potential liabilities of novel benzofuran-based compounds.
Introduction
The benzofuran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This heterocyclic motif is associated with a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The functionalization of the benzofuran core with various substituents is a key strategy for modulating its pharmacodynamic and pharmacokinetic profiles. The subject of this guide, 3-Methyl-6-(trifluoromethyl)benzofuran, possesses two such critical substitutions: a methyl group at the 3-position and a trifluoromethyl (CF3) group at the 6-position. The CF3 group, in particular, is a common bioisostere used to enhance metabolic stability, improve membrane permeability, and increase binding affinity.
Based on extensive research into analogous compounds, 3-methylbenzofuran derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][4][5][6] However, other benzofuran derivatives are known to interact with a completely different class of targets: monoamine transporters and serotonin receptors, exhibiting psychoactive properties.[7][8]
This dichotomy highlights the critical need for comprehensive cross-reactivity studies. Identifying unintended molecular interactions, or "off-target" effects, is a cornerstone of modern drug development. It allows for the early prediction of potential side effects, clarifies the compound's true mechanism of action, and ultimately de-risks the path to clinical investigation.[9] This guide outlines a systematic approach to proactively investigate the selectivity of 3-Methyl-6-(trifluoromethyl)benzofuran against a panel of high-probability cellular targets.
Part 1: Proposed Strategy for Cross-Reactivity Profiling
Given the dual potential of the benzofuran scaffold, a multi-pronged screening strategy is essential. Our proposed workflow begins with a broad, high-throughput screen to identify a wide range of potential interactions, followed by more focused secondary and functional assays to confirm and quantify these initial hits.
Rationale for Target Selection
The selection of a target panel is predicated on the known activities of structurally similar benzofurans:
-
Protein Kinases: The most widely reported target class for anticancer benzofurans.[6] A primary screen against a broad kinase panel is the logical first step to confirm the hypothesized on-target activity (e.g., VEGFR-2) and uncover any other kinase liabilities.
-
Monoamine Transporters: Certain psychoactive benzofurans are potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[7] These targets are critical to screen for to rule out unintended neurological or mood-altering effects.
-
Serotonin (5-HT) Receptors: Agonism at 5-HT receptors, particularly 5-HT2A and 5-HT2B, is a known activity of some benzofuran derivatives.[7] Notably, 5-HT2B receptor activation has been linked to cardiac valve fibrosis, making it a critical safety liability to assess.[7]
-
Carbonic Anhydrases (CAs): Recent studies have identified certain benzofuran sulfonamide derivatives as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are implicated in cancer (hCA-IX).[6]
Experimental Workflow
The proposed experimental workflow is designed to efficiently move from broad screening to specific validation, ensuring that resources are focused on the most relevant interactions.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Conclusion
The systematic evaluation of off-target activities is not merely a regulatory hurdle but a fundamental component of rational drug design. For a novel molecule like 3-Methyl-6-(trifluoromethyl)benzofuran, the existing literature on related scaffolds provides a clear and logical roadmap for this investigation. By initially casting a wide net with broad panel screening (kinases, GPCRs) and subsequently validating hits with specific functional assays, researchers can build a comprehensive selectivity profile. This profile is invaluable for predicting potential clinical side effects (e.g., cardiotoxicity via 5-HT2B) and for confirming the intended mechanism of action. The methodologies and frameworks presented in this guide offer a self-validating system to ensure the scientific integrity and trustworthiness of such a crucial preclinical assessment.
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Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2936. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-6-(trifluoromethyl)benzofuran
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Methyl-6-(trifluoromethyl)benzofuran. As a fluorinated heterocyclic compound, its disposal requires meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility in the laboratory.
Foundational Principles: Chemical Identity and Hazard Assessment
Understanding the specific chemical nature of 3-Methyl-6-(trifluoromethyl)benzofuran is paramount to managing its waste stream effectively. It belongs to the class of halogenated organic compounds, which have specific disposal requirements due to their potential for environmental persistence and the hazardous byproducts that can form during improper treatment. The trifluoromethyl group imparts properties that necessitate its segregation from non-halogenated waste.[1][2][3]
Table 1: Inferred Hazard Profile and Key Chemical Data
| Property | Value / Classification | Rationale & Source |
|---|---|---|
| Chemical Nature | Halogenated Organic Compound | The presence of a trifluoromethyl (-CF3) group classifies it as a halogenated organic.[1][2][4] |
| Physical Form | Likely a solid or liquid. | Related benzofurans can be solids or liquids at room temperature.[5][6] |
| Primary Hazards | Suspected Carcinogen, Irritant (Skin, Eye), Potential Organ Damage (Liver) through prolonged exposure. | Benzofuran is classified as a suspected carcinogen (H351) and may cause organ damage (H373).[7][8] Irritation is a common hazard for substituted aromatic compounds.[9][10] |
| Combustibility | Likely a flammable or combustible liquid/solid. | Benzofuran is a flammable liquid (H226).[7][11][12] The presence of a flammable hazard should be assumed. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | This is a standard incompatibility for many organic compounds.[12][13][14] |
| Hazardous Decomposition | Carbon oxides (CO, CO2), Hydrogen Fluoride (HF). | Combustion of fluorinated organic compounds can produce highly toxic and corrosive hydrogen fluoride gas.[14][15] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Benzofuran is classified as harmful to aquatic life (H412).[7][8] |
Immediate Safety & Handling Protocols
Before beginning any process that will generate waste, it is critical to establish a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[13][14]
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10]
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.[10][13]
Engineering Controls:
-
All handling of 3-Methyl-6-(trifluoromethyl)benzofuran, including the preparation of its waste for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3][14]
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[14][16]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . Halogenated organic waste must never be mixed with non-halogenated waste streams.[1][2][4] Mixing can lead to dangerous reactions and significantly increases the complexity and cost of disposal.
Step 1: Waste Segregation and Container Selection
-
Designate a Specific Waste Stream: Establish a dedicated waste container labeled specifically for "Halogenated Organic Waste."[2][3][4]
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a tightly sealing screw cap.[1][2] The original product container, if empty, is often an excellent choice for collecting waste.[1]
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[4][17]
Step 2: Waste Collection and Labeling
-
Solid Waste: Carefully place contaminated disposable items (e.g., weighing papers, gloves, pipette tips) directly into a designated solid halogenated waste container. Minimize dust generation.
-
Liquid Waste: Collect all liquid residues, including solutions containing the compound, in the designated liquid halogenated waste container.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2][3] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 3-Methyl-6-(trifluoromethyl)benzofuran" and any solvents present. Do not use abbreviations or chemical formulas.[1][2]
-
An accurate list of all constituents and their approximate percentages (e.g., "Methanol 90%, 3-Methyl-6-(trifluoromethyl)benzofuran 10%").[1][3]
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Irritant).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Decontamination of Labware and "Empty" Containers
An "empty" container that once held 3-Methyl-6-(trifluoromethyl)benzofuran is still considered hazardous waste.[14]
-
Triple Rinse Procedure:
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
-
Container Disposal: A properly triple-rinsed container can often be disposed of in the regular trash or recycled, but you must first completely deface the original label.[1] Always confirm this policy with your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage and Final Disposal
-
Secure Storage: Keep the waste container tightly closed at all times except when adding waste.[1][2][3] Funnels should not be left in the container opening.[1]
-
Accumulation Area: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from heat, open flames, and incompatible chemicals.[3]
-
Arrange for Pickup: Once the container is approximately three-quarters full, contact your institution's EHS office to schedule a pickup.[3] Do not overfill containers.[1]
-
Ultimate Disposal: The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[14] This process is necessary to ensure the complete destruction of the compound and to manage hazardous combustion byproducts like hydrogen fluoride.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 3-Methyl-6-(trifluoromethyl)benzofuran.
Caption: Decision workflow for segregating and disposing of waste.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS emergency line immediately.[3]
-
For small spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[11]
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[13]
-
Decontaminate the spill area.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13]
-
Inhalation: Move the individual to fresh air.[13]
-
Seek immediate medical attention for any exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
